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  • Product: Ethyl (Z)-4-decenoate
  • CAS: 7367-84-2

Core Science & Biosynthesis

Foundational

Ethyl (Z)-4-decenoate CAS 2825-92-5 physical and chemical properties

An In-Depth Technical Guide to Ethyl (Z)-4-decenoate (CAS 2825-92-5) Introduction Ethyl (Z)-4-decenoate, registered under CAS number 2825-92-5, is an unsaturated fatty acid ester. As a molecule featuring both an ester fu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (Z)-4-decenoate (CAS 2825-92-5)

Introduction

Ethyl (Z)-4-decenoate, registered under CAS number 2825-92-5, is an unsaturated fatty acid ester. As a molecule featuring both an ester functional group and a cis-alkene, it possesses a unique combination of chemical reactivity and physical properties. While its isomers, particularly Ethyl (E,Z)-2,4-decadienoate (known as "pear ester"), are well-documented for their significant roles in the flavor and fragrance industry, Ethyl (Z)-4-decenoate presents a subject of interest for researchers in synthetic organic chemistry and specialized chemical applications.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of its core properties, characterization, and handling, grounded in established chemical principles and available data.

Part 1: Molecular Identity and Structural Elucidation

The precise identification of a chemical entity is the foundation of all further research. The structural features of Ethyl (Z)-4-decenoate, particularly the geometry of the double bond, are critical determinants of its physical properties and chemical behavior.

Key Identifiers:

IdentifierValue
IUPAC Name ethyl (Z)-dec-4-enoate[3]
CAS Number 2825-92-5 (incorrectly cited in some sources as 7367-84-2)[3][4]
Molecular Formula C₁₂H₂₂O₂[3][4]
Synonyms Ethyl cis-4-decenoate, Ethyl (4Z)-4-decenoate[3][5]
InChIKey AWNIQMQADACLCJ-HJWRWDBZSA-N[3]
Canonical SMILES CCCCC/C=C\CCC(=O)OCC[3]

The molecule consists of a ten-carbon chain with a double bond located between the fourth and fifth carbon atoms. The "(Z)" designation, derived from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond (the hexyl and propoxycarbonyl groups) are on the same side. This cis-configuration introduces a "kink" in the aliphatic chain, which lowers the melting point and influences its interaction with biological receptors compared to its linear (E)- or trans-isomer.

Part 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in various matrices and determine appropriate handling and application methodologies. The data presented here are derived from experimental values and computational predictions from authoritative databases.

Table of Physical Properties:

PropertyValueSource
Molecular Weight 198.30 g/mol [3]
Appearance Colorless to pale yellow liquid (inferred from isomers)[1]
Specific Gravity 0.883 @ 20°C[6]
Refractive Index 1.438 @ 20°C[6]
Flash Point 85.0 °C (185.0 °F)[6]
Solubility Low in water; soluble in organic solvents[1][2]

The ester functionality imparts some polarity to the molecule, but the long, 12-carbon aliphatic structure ensures it is predominantly nonpolar, hence its poor solubility in water and good solubility in common organic solvents like ethanol, ether, and hexane.[1] Its relatively high boiling and flash points are consistent with a molecule of its molecular weight, indicating it is not highly volatile under standard conditions.

Part 3: Chemical Profile and Synthesis

Reactivity and Stability

The chemical reactivity of Ethyl (Z)-4-decenoate is centered on two key functionalities:

  • The Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield 4-decenoic acid and ethanol. This is a critical consideration for formulation stability in aqueous environments.

  • The Alkene Group: The C=C double bond is a site of higher electron density, making it reactive towards electrophilic addition (e.g., hydrogenation, halogenation) and oxidation (e.g., epoxidation, ozonolysis). The (Z)-geometry can influence the stereochemical outcome of these reactions.

The compound is generally stable under normal, anhydrous conditions but should be stored protected from light and air to prevent slow oxidation at the double bond, which could lead to rancidity and the formation of undesirable byproducts.

Conceptual Synthetic Workflow

While specific, scaled-up synthesis procedures for CAS 2825-92-5 are not widely published, a reliable method for creating a (Z)-alkene is the Wittig reaction using a stabilized ylide, which selectively produces the Z-isomer. This approach offers high stereochemical control, which is paramount for this target molecule.

Experimental Protocol: Wittig-based Synthesis (Conceptual)

  • Ylide Preparation: Hexyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromohexane. This salt is then deprotonated with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature to form the hexylide. The choice of a non-stabilized ylide favors the kinetic (Z)-product.

  • Aldehyde Preparation: The required aldehyde is ethyl 4-oxobutanoate.

  • Wittig Reaction: The aldehyde is added slowly to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm slowly to room temperature to ensure complete reaction.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water). The triphenylphosphine oxide byproduct is largely insoluble in nonpolar solvents like hexane and can be removed by filtration. The crude product is then purified using column chromatography on silica gel to isolate the desired Ethyl (Z)-4-decenoate.

This protocol is self-validating as the stereochemical outcome is a well-understood consequence of the Wittig reaction mechanism, and the purification step allows for the isolation of a high-purity product, verifiable by the spectroscopic methods outlined below.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Purification PPH3 Triphenylphosphine Salt Hexyltriphenylphosphonium Bromide PPH3->Salt + C6H13Br C6H13Br 1-Bromohexane Ylide (Z)-Selective Wittig Reagent (Ylide) Salt->Ylide + n-BuLi Base n-Butyllithium (n-BuLi) Crude Crude Product Mixture Ylide->Crude + Aldehyde Aldehyde Ethyl 4-oxobutanoate Filter Filtration Crude->Filter Remove Ph3PO Chrom Column Chromatography Filter->Chrom Final Ethyl (Z)-4-decenoate Chrom->Final

Caption: Conceptual workflow for the synthesis of Ethyl (Z)-4-decenoate.

Part 4: Spectroscopic Characterization

For any drug development or research application, unambiguous structural confirmation is non-negotiable. A multi-spectroscopic approach provides a self-validating system for identity and purity verification.[7]

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H-NMR ~5.4 ppm: Multiplet, 2H (vinylic CH =CH ). The coupling constant (J-value) between these protons is expected to be ~10-12 Hz, characteristic of a cis-alkene. ~4.1 ppm: Quartet, 2H (-O-CH₂ -CH₃). ~2.3 ppm: Multiplet, 4H (-CH₂ -C=C-CH₂ -). ~1.25 ppm: Multiplet, 8H (aliphatic chain -CH₂ -). ~0.9 ppm: Triplet, 3H (-CH₂-CH₃ ).
¹³C-NMR ~173 ppm: Ester carbonyl carbon (C =O). ~130 & ~128 ppm: Alkene carbons (-C =C -). ~60 ppm: Ester ethoxy carbon (-O-C H₂-). ~35-22 ppm: Aliphatic carbons (-C H₂-). ~14 ppm: Methyl carbons (-C H₃).
FT-IR (cm⁻¹) ~3005 cm⁻¹: C-H stretch (vinylic). ~2960-2850 cm⁻¹: C-H stretch (aliphatic). ~1740 cm⁻¹: C=O stretch (strong, characteristic of ester). ~1655 cm⁻¹: C=C stretch (weak to medium). ~1170 cm⁻¹: C-O stretch (ester).
Mass Spec (EI) m/z 198: Molecular ion (M⁺). m/z 153: Loss of ethoxy group (-OC₂H₅). m/z 101: McLafferty rearrangement fragment. Other fragments corresponding to cleavage along the aliphatic chain.

Causality in Spectral Interpretation:

  • ¹H-NMR: The most definitive feature is the coupling constant of the vinylic protons. A value around 11 Hz provides strong evidence for the (Z)-configuration, as the corresponding (E)-isomer would show a larger coupling constant (~15-17 Hz).[8]

  • IR Spectroscopy: The presence of a strong absorption band around 1740 cm⁻¹ confirms the ester functional group, while the weaker band at ~1655 cm⁻¹ indicates the carbon-carbon double bond.[9]

  • Mass Spectrometry: The fragmentation pattern provides a fingerprint of the molecule. The McLafferty rearrangement is a characteristic fragmentation pathway for esters and provides evidence for the overall structure.[5]

Part 5: Applications and Research Significance

While specific applications for Ethyl (Z)-4-decenoate are not as extensively documented as for its conjugated isomers, its structure suggests potential utility in several areas:

  • Flavor and Fragrance: Although not the primary "pear ester," many unsaturated esters contribute to fruity and floral notes. This compound could serve as a modifier in complex flavor and fragrance formulations, potentially adding green or fatty nuances.[1][10]

  • Organic Synthesis: As a functionalized alkene, it is a valuable building block (synthon). The double bond and ester can be manipulated independently to build more complex molecules, potentially for pharmaceutical or materials science applications.[1]

  • Pheromone Research: Many insect pheromones and kairomones are unsaturated esters. Related compounds like ethyl (E,Z)-2,4-decadienoate are known attractants for pests like the codling moth.[11] Ethyl (Z)-4-decenoate could be investigated as a potential lure or modulator in integrated pest management strategies.

Part 6: Safety, Handling, and Storage

Adherence to strict safety protocols is essential when handling any chemical, regardless of its perceived hazard level.

Hazard Profile:

  • GHS Classification: Warning.[3]

  • Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[3][4]

  • Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).[3]

Protocol for Safe Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[12]

  • Handling: Avoid direct contact with skin and eyes.[12] Wash hands thoroughly after handling. Keep the container tightly sealed when not in use.

  • Storage: Store in a cool, dry, and dark place. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[12] Do not allow the material to enter drains or waterways due to its high aquatic toxicity.

References

  • PubChem. Ethyl (Z)-4-decenoate. National Center for Biotechnology Information. [Link]

  • NextSDS. Ethyl (Z)-4-decenoate — Chemical Substance Information.[Link]

  • Synerzine. 2,4-Decadienoic acid, ethyl ester, (E,Z)- Safety Data Sheet.[Link]

  • The Good Scents Company. ethyl (Z)-4-decenoate.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl trans-2-cis-4-decadienoate.[Link]

  • Cheméo. ethyl deca-4, 8-dienoate - Chemical & Physical Properties.[Link]

  • Organic Syntheses. Ethyl (E,Z)-2,4-decadienoate.[Link]

  • The Good Scents Company. ethyl (E,Z)-2,4-decadienoate.[Link]

  • Cheméo. Chemical Properties of 4-Decenoic acid, ethyl ester, (Z)- (CAS 7367-84-2).[Link]

  • Wikipedia. Ethyl decadienoate.[Link]

  • FooDB. Showing Compound Ethyl 4-decenoate (FDB018752).[Link]

  • NIST WebBook. 4-Decenoic acid, ethyl ester, (Z)-.[Link]

  • NIST WebBook. 4-Decenoic acid, ethyl ester, (Z)-.[Link]

  • The Good Scents Company. ethyl (E)-4-decenoate.[Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.[Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities.[Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]

  • University of Nebraska–Lincoln. Structure Determination of Organic Compounds.[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of Ethyl (Z)-4-decenoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl (Z)-4-decenoate Executive Summary Ethyl (Z)-4-decenoate (also known as ethyl cis-4-decenoate) is a highly volatile, monounsaturated este...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl (Z)-4-decenoate

Executive Summary

Ethyl (Z)-4-decenoate (also known as ethyl cis-4-decenoate) is a highly volatile, monounsaturated ester widely recognized for its distinct green, fruity, and pear-like olfactory notes. In analytical chemistry, flavor profiling, and biomarker discovery, its accurate identification relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). This whitepaper provides a comprehensive mechanistic breakdown of its Electron Ionization (EI) fragmentation pathways and establishes a self-validating analytical protocol for its quantification, designed for senior researchers and application scientists.

Chemical Profiling & Structural Significance

Ethyl (Z)-4-decenoate (C₁₂H₂₂O₂, Exact Mass: 198.1619 Da) consists of a ten-carbon fatty acid chain with a cis-double bond at the C4 position, esterified with an ethyl group [1].

The structural geometry of this molecule dictates its behavior under 70 eV electron ionization. While saturated esters follow highly predictable fragmentation rules, the presence of the (Z)-4 double bond introduces complex radical-site migrations and allylic stabilization effects. Understanding the causality behind these specific cleavages is critical for distinguishing Ethyl (Z)-4-decenoate from its positional isomers (e.g., ethyl 2-decenoate or ethyl 3-decenoate) in complex biological or food matrices.

Mechanistic Pathways in Electron Ionization (EI-MS)

When subjected to standard 70 eV EI, Ethyl (Z)-4-decenoate yields a molecular ion [M]⁺• at m/z 198. However, due to the high internal energy imparted during ionization, this molecular ion is highly transient (typically <5% relative abundance) and rapidly undergoes several competitive fragmentation pathways [2].

A. The McLafferty Rearrangement (m/z 88)

The base peak for most ethyl esters is m/z 88, generated via the McLafferty rearrangement. Mechanistically, this requires a six-membered transition state where the carbonyl oxygen abstracts a hydrogen atom from the γ-carbon. The Causality of Double Bond Migration: In Ethyl 4-decenoate, the γ-carbon (C4) is part of the double bond, meaning its hydrogen is vinylic. Vinylic hydrogen abstraction is thermodynamically unfavorable. However, under EI conditions, the double bond undergoes rapid, radical-driven migration along the alkyl chain prior to fragmentation. This isomerization generates transient isomers with available sp³ γ-hydrogens, allowing the classic rearrangement to proceed and yielding the highly stable enol radical cation at m/z 88.

B. Alpha-Cleavage and Loss of Ethanol (m/z 153 and m/z 152)

The homolytic cleavage of the C–O bond (α-cleavage) results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), producing the acylium ion at m/z 153. Concurrently, a hydrogen transfer to the alkoxy oxygen can result in the expulsion of neutral ethanol (46 Da), yielding a ketene radical cation at m/z 152.

C. Allylic Cleavage (m/z 111)

The original C4=C5 double bond weakens the adjacent C2–C3 and C6–C7 bonds. Cleavage at the C2–C3 bond results in the loss of the ester-bearing radical (•CH₂COOCH₂CH₃, 87 Da). The remaining hydrocarbon fragment retains the charge, forming a resonance-stabilized allylic carbocation at m/z 111 ([C₈H₁₅]⁺).

McLafferty M Molecular Ion [M]+• m/z 198 Intermediate Isomerization & γ-Hydrogen Abstraction M->Intermediate Thermal Energy (70 eV) Fragment McLafferty Ion m/z 88 (Base Peak) Intermediate->Fragment Cleavage of α-β C-C bond Neutral Neutral Diene Loss of C8H14 Intermediate->Neutral Expelled Neutral

Fig 1: McLafferty rearrangement pathway for Ethyl (Z)-4-decenoate yielding the m/z 88 base peak.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of Ethyl (Z)-4-decenoate in Selected Ion Monitoring (SIM) or full-scan modes.

Table 1: Major m/z Peaks and Relative Abundance

m/zIon IdentityRelative Abundance (%)Mechanistic Origin
198 [M]⁺•< 5Molecular Ion
153 [M - OCH₂CH₃]⁺10 - 15Alpha-cleavage (loss of ethoxy radical)
152 [M - C₂H₅OH]⁺•5 - 10Loss of neutral ethanol
111 [C₈H₁₅]⁺20 - 30Allylic cleavage at C2-C3
88 [C₄H₈O₂]⁺•100 (Base Peak)McLafferty rearrangement
69 [C₅H₉]⁺40 - 50Secondary allylic / hydrocarbon fragmentation
55 [C₄H₇]⁺60 - 70Alkene chain fragmentation
41 [C₃H₅]⁺50 - 60Propyl cation / Hydrocarbon series

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure absolute trustworthiness in volatile profiling, the analytical protocol must be self-validating. Relying solely on MS library matches (e.g., NIST) is insufficient due to the highly similar fragmentation patterns of ester isomers. This protocol incorporates Headspace Solid-Phase Microextraction (HS-SPME) coupled with orthogonal validation using Kovats Retention Indices (RI) [3].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Transfer 5.0 mL of the liquid sample (or 5.0 g of homogenized solid matrix) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to drive the volatile esters into the headspace (salting-out effect).

  • Spike the sample with 10 µL of an internal standard solution (e.g., 2-octanol or heptanoic acid at 1 mg/L) to normalize MS responses and correct for matrix effects.

Step 2: HS-SPME Extraction

  • Pre-incubate the vial at 40 °C for 10 minutes under continuous agitation (500 rpm).

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40 °C. Causality: The triple-phase fiber is selected to capture a broad molecular weight range, ensuring the C12 ester is efficiently adsorbed without thermal degradation.

Step 3: GC Separation

  • Desorb the fiber in the GC injection port at 250 °C for 3 minutes in splitless mode.

  • Use a polar capillary column (e.g., DB-WAX or Supelcowax-10, 30 m × 0.25 mm × 0.25 µm). Causality: Polar columns resolve (Z) and (E) isomers of unsaturated esters far better than non-polar (DB-5) columns.

  • Oven Program: 40 °C (hold 3 min), ramp at 4 °C/min to 240 °C (hold 10 min). Carrier gas: Helium at 1.2 mL/min.

Step 4: MS Detection & Orthogonal Validation

  • Operate the mass spectrometer in EI mode at 70 eV. Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 40–350.

  • Validation: Run an n-alkane standard mixture (C8–C20) under identical conditions. Calculate the Kovats RI for the target peak. Ethyl (Z)-4-decenoate must yield an RI of approximately 1680–1699 on a polar WAX column. A positive identification requires both an MS spectral match (>85% similarity) and an RI match (± 10 units).

Workflow SPME HS-SPME Extraction (DVB/CAR/PDMS) GC GC Separation (Polar WAX Column) SPME->GC EI Electron Ionization (70 eV Source) GC->EI Quad Mass Analyzer (m/z 40-350) EI->Quad Data Data Validation (Kovats RI & NIST) Quad->Data

Fig 2: Self-validating HS-SPME-GC-MS analytical workflow for volatile ester characterization.

References

  • Title: Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-Decenoic acid, ethyl ester, (Z)- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Characterization of Novel Varietal Floral Hop Aromas by Headspace Solid Phase Microextraction and Gas Chromatography–Mass Spectrometry/Olfactometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Foundational

The Enigmatic Aroma of Ripening: A Technical Guide to the Natural Occurrence of Ethyl (Z)-4-decenoate in Fruit Volatiles

Introduction: The Subtle Signature of a Pear Within the complex bouquet of fruit aromas, specific volatile organic compounds (VOCs) act as key "impact" molecules, defining the characteristic scent of a species or cultiva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Signature of a Pear

Within the complex bouquet of fruit aromas, specific volatile organic compounds (VOCs) act as key "impact" molecules, defining the characteristic scent of a species or cultivar. Ethyl (Z)-4-decenoate is one such molecule, a fatty acid-derived ester that, while often present in trace amounts, contributes a distinct and crucial note to the aroma profile of certain fruits, most notably pears (Pyrus species). Its presence is a testament to the intricate biochemical machinery that governs fruit ripening and the development of desirable sensory attributes.

This technical guide provides an in-depth exploration of the natural occurrence of Ethyl (Z)-4-decenoate in fruit volatiles. We will delve into its biosynthetic origins, its prevalence across different fruit varieties, the analytical methodologies for its detection and quantification, and its significance in sensory science. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and natural product development who seek a deeper understanding of this important flavor compound.

The Genesis of a Flavor Molecule: Biosynthesis of Ethyl (Z)-4-decenoate

The formation of Ethyl (Z)-4-decenoate is intrinsically linked to the metabolism of fatty acids within the fruit. While the precise pathway for this specific isomer is a subject of ongoing research, the general mechanism for the biosynthesis of fatty acid-derived esters in plants is well-established. It is a multi-step process involving the degradation of long-chain fatty acids and the subsequent esterification of the resulting acyl-CoA molecules with an alcohol.[1]

The proposed biosynthetic pathway for Ethyl (Z)-4-decenoate likely begins with linoleic acid, an abundant C18 unsaturated fatty acid in many fruits. Through the lipoxygenase (LOX) pathway, linoleic acid is converted into hydroperoxides, which are then cleaved to form shorter-chain aldehydes. A subsequent series of enzymatic reactions, including oxidation and reduction steps, would lead to the formation of (Z)-4-decenoyl-CoA. The final and crucial step is the esterification of this acyl-CoA with ethanol, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2][3] The activity of AATs is often highly regulated during fruit ripening, which explains the increase in ester concentration as the fruit matures.[2]

Ethyl (Z)-4-decenoate Biosynthesis Linoleic Acid (C18:2) Linoleic Acid (C18:2) Hydroperoxides Hydroperoxides Linoleic Acid (C18:2)->Hydroperoxides Lipoxygenase (LOX) Aldehyde Intermediates Aldehyde Intermediates Hydroperoxides->Aldehyde Intermediates Hydroperoxide Lyase (Z)-4-decenoyl-CoA (Z)-4-decenoyl-CoA Aldehyde Intermediates->(Z)-4-decenoyl-CoA Series of enzymatic steps (oxidation, reduction, etc.) Ethyl (Z)-4-decenoate Ethyl (Z)-4-decenoate (Z)-4-decenoyl-CoA->Ethyl (Z)-4-decenoate Alcohol Acyltransferase (AAT) + Ethanol

Caption: A putative biosynthetic pathway for Ethyl (Z)-4-decenoate in fruits.

Occurrence in the Plant Kingdom: A Predilection for Pears

Ethyl (Z)-4-decenoate is most famously associated with the aroma of pears, particularly the Bartlett pear. However, its presence is not limited to this single cultivar. Various studies on the volatile profiles of different pear species and cultivars have identified this compound, although its concentration can vary significantly.[4][5] This variation is a key factor in the diverse aroma profiles observed across the Pyrus genus.

While pears are the primary source, related decenoate esters have been identified in other fruits, suggesting that the biosynthetic machinery for these compounds may be present in a wider range of species. The table below summarizes the occurrence of key decenoate esters in various pear cultivars.

Pear CultivarKey Decenoate Esters IdentifiedConcentration Range (ng/g)Reference
Anli, Jianbali, Nanguoli(E,Z)-2,4-decadienoic acid ethyl ester1.13 - 3.06[6]
Longyuanyangli, PackhamMethyl (E,Z)-2,4-decadienoate, Ethyl (E,Z)-2,4-decadienoate< 0.53[4]
Rocha, Packham'sEthyl (2E, 4Z)-decadienoateVaries with storage conditions[1]
Asian Pears (general)Decanoate esters are important contributors to aromaNot specified[5]

Analytical Methodologies: Detecting a Fleeting Scent

The volatile and often trace-level presence of Ethyl (Z)-4-decenoate in a complex fruit matrix necessitates sensitive and selective analytical techniques. The gold standard for the analysis of fruit volatiles is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).[5][6]

The causality behind this choice of methodology lies in its ability to separate the complex mixture of volatile compounds in the gas phase (GC) and then identify them based on their unique mass fragmentation patterns (MS). HS-SPME is a solvent-free extraction method that is ideal for isolating volatile and semi-volatile compounds from the headspace above the fruit sample, thereby concentrating the analytes of interest before they are introduced into the GC-MS system.

Experimental Protocol: HS-SPME-GC-MS Analysis of Ethyl (Z)-4-decenoate in Pear Matrix

This protocol provides a self-validating system for the qualitative and quantitative analysis of Ethyl (Z)-4-decenoate.

1. Sample Preparation: 1.1. Select ripe, unblemished pears. 1.2. Homogenize 10 g of pear tissue with 10 mL of a saturated NaCl solution to inhibit enzymatic activity. 1.3. Transfer a 5 g aliquot of the homogenate into a 20 mL headspace vial. 1.4. Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification. 1.5. Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: 2.1. Equilibrate the sample vial at 40°C for 15 minutes in a water bath with gentle agitation. 2.2. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis: 3.1. Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. 3.2. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 3.3. Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). 3.4. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at a rate of 4°C/min.
  • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes. 3.5. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-350.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Data Analysis: 4.1. Identify Ethyl (Z)-4-decenoate by comparing its mass spectrum and retention time with that of an authentic standard. 4.2. Quantify the compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME cluster_Analysis GC-MS Analysis cluster_Data Data Processing Homogenization Homogenization Aliquoting Aliquoting Homogenization->Aliquoting Internal Standard Addition Internal Standard Addition Aliquoting->Internal Standard Addition Sealing Sealing Internal Standard Addition->Sealing Equilibration Equilibration Sealing->Equilibration Fiber Exposure Fiber Exposure Equilibration->Fiber Exposure Desorption Desorption Fiber Exposure->Desorption Chromatographic Separation Chromatographic Separation Desorption->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Identification Identification Mass Spectrometry Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of fruit volatiles.

Sensory Significance: The Scent of a Pear

The sensory perception of a fruit's aroma is a complex interplay between the concentrations of various volatile compounds and their respective odor thresholds. While the exact sensory threshold for pure Ethyl (Z)-4-decenoate is not widely reported in the literature, its isomers and related compounds are known for their distinct fruity and pear-like aromas. For instance, ethyl (E,Z)-2,4-decadienoate is famously known as "pear ester" and has a characteristic Bartlett pear odor.[7][8] The related ethyl (E)-4-decenoate is described as having a waxy, leathery, and fruity pear note.[9]

It is the specific combination and concentration of these and other esters, alcohols, and aldehydes that create the unique and recognizable aroma of a particular fruit. Even at low concentrations, Ethyl (Z)-4-decenoate can act synergistically with other volatile compounds to contribute to the overall perception of a ripe, juicy pear.

Conclusion and Future Perspectives

Ethyl (Z)-4-decenoate stands as a significant, albeit sometimes subtle, contributor to the desirable aroma of pears and potentially other fruits. Its biosynthesis from fatty acid precursors highlights the intricate metabolic pathways that govern fruit quality. The continued development of advanced analytical techniques will undoubtedly lead to a more comprehensive understanding of the distribution and concentration of this and other important flavor compounds in a wider variety of fruits.

For researchers in drug development, understanding the natural biosynthesis of such molecules can provide inspiration for novel enzymatic and metabolic engineering approaches to produce high-value natural products. The study of fruit volatiles, therefore, extends beyond the realm of food science and into the broader fields of biotechnology and natural product chemistry.

References

  • Aharoni, A., Keizer, L. C., Bouwmeester, H. J., Sun, Z., Alvarez-Huerta, M., Verhoeven, H. A., ... & O'Connell, A. P. (2000). Identification of the SAAT gene involved in strawberry flavor biogenesis by use of DNA microarrays. The Plant Cell, 12(5), 647-661. [Link]

  • Bai, L., Wang, Y., Zhang, J., Liu, P., & Li, C. (2023). Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS. Foods, 12(12), 2372. [Link]

  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

  • Li, X., Wang, Y., & Li, M. (2014). Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors. International Journal of Molecular Sciences, 15(12), 22373–22391. [Link]

  • Li, X., Li, M., Wang, Y., & Li, C. (2019). Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. Molecules, 24(9), 1789. [Link]

  • El Hadi, M. A., Zhang, F. J., Wu, F. F., Zhou, C. H., & Tao, J. (2013). Advances in Fruit Aroma Volatile Research. Molecules, 18(7), 8200–8229. [Link]

  • Beekwilder, J., Alvarez-Huerta, M., Neef, E., Verstappen, F. W. A., Bouwmeester, H. J., & Aharoni, A. (2004). Functional Characterization of a Novel Alcohol Acyltransferase from Strawberry and its Role in the Production of General and Specific Aroma Components. The Plant Cell, 16(7), 1865-1878. [Link]

  • Versini, G., Dalla Serra, A., Orriols, I., Inama, S., & Marchio, M. (1995). Bartlett pear unsaturated ethyl decanoates and C9 compounds among components characterizing cv. Catalan roxo grape marc distillates. Vitis, 34(1), 59-63. [Link]

  • Chen, X., Li, M., & Li, C. (2012). Characterization of aromatic volatile constituents in 11 Asian pear cultivars belonging to different species. African Journal of Agricultural Research, 7(33), 4642-4652. [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-4-decenoate. Retrieved from [Link]

  • Perflavory. (n.d.). ethyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

  • Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate. Retrieved from [Link]

Sources

Exploratory

Biosynthesis Pathways of cis-4-Decenoic Acid Ethyl Ester: A Mechanistic Whitepaper

Executive Summary Ethyl cis-4-decenoate (cis-4-decenoic acid ethyl ester) is a medium-chain fatty acid ethyl ester (MCFA-EE) renowned for its unique "fruity, green, and waxy" organoleptic properties. While highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl cis-4-decenoate (cis-4-decenoic acid ethyl ester) is a medium-chain fatty acid ethyl ester (MCFA-EE) renowned for its unique "fruity, green, and waxy" organoleptic properties. While highly valued in the flavor, fragrance, and beverage industries, its biological synthesis represents a complex intersection of lipid catabolism and alcohol esterification. This whitepaper provides an in-depth mechanistic analysis of the biosynthesis of ethyl cis-4-decenoate, tracing its origins from the peroxisomal/mitochondrial β -oxidation of linoleic acid to its final esterification by yeast acyl-CoA:ethanol O-acyltransferases.

Designed for researchers and drug development professionals, this guide elucidates the enzymatic causality, metabolic bottlenecks, and validated experimental protocols required to study and engineer this pathway.

The Core Biosynthetic Pathway

The biosynthesis of ethyl cis-4-decenoate is not a de novo anabolic process but rather a catabolic shunt. It relies on the incomplete degradation of longer unsaturated fatty acids, coupled with a fermentative esterification step. The pathway is divided into two distinct biochemical phases: Precursor Generation and Esterification .

Phase I: Precursor Generation via β -Oxidation

The primary acyl donor, cis-4-decenoyl-CoA, is a transient intermediate generated during the β -oxidation of linoleic acid (18:2 cis- Δ9 , cis- Δ12 ) [1].

  • Initial Cycles: Linoleoyl-CoA undergoes three standard cycles of β -oxidation (catalyzed sequentially by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase). This shortens the chain by six carbons, yielding 12:2 (cis- Δ3 , cis- Δ6 )-dodecadienoyl-CoA.

  • The Isomerization Bottleneck: Standard enoyl-CoA hydratase strictly requires a trans- Δ2 double bond. The presence of a cis- Δ3 bond halts standard β -oxidation. To bypass this, the auxiliary enzyme Δ3,Δ2 -enoyl-CoA isomerase catalyzes the conversion of the cis- Δ3 bond to a trans- Δ2 bond, forming 12:2 (trans- Δ2 , cis- Δ6 )-dodecadienoyl-CoA [4].

  • Formation of cis-4-Decenoyl-CoA: The isomerized intermediate undergoes one additional standard β -oxidation cycle. The cleavage of the two-carbon acetyl-CoA unit shifts the remaining cis- Δ6 double bond to the Δ4 position, yielding the critical precursor: cis-4-decenoyl-CoA (10:1 cis- Δ4 ).

G Linoleic Linoleoyl-CoA (18:2 cis-Δ9, cis-Δ12) BetaOx1 β-Oxidation (3 cycles) Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Linoleic->BetaOx1 Dodecadienoyl Dodecadienoyl-CoA (12:2 cis-Δ3, cis-Δ6) BetaOx1->Dodecadienoyl Isomerase Δ3,Δ2-enoyl-CoA Isomerase (Shifts Δ3 to trans-Δ2) Dodecadienoyl->Isomerase TransDodecadienoyl Dodecadienoyl-CoA (12:2 trans-Δ2, cis-Δ6) Isomerase->TransDodecadienoyl BetaOx2 β-Oxidation (1 cycle) Hydration, Oxidation, Thiolysis TransDodecadienoyl->BetaOx2 Cis4Decenoyl cis-4-Decenoyl-CoA (10:1 cis-Δ4) BetaOx2->Cis4Decenoyl

Metabolic routing of linoleic acid via β-oxidation and isomerization to cis-4-decenoyl-CoA.

Phase II: Esterification by AEATases

Once cis-4-decenoyl-CoA is pooled in the cytosol, it serves as a substrate for acyl-CoA:ethanol O-acyltransferases (AEATases). In Saccharomyces cerevisiae, this reaction is primarily governed by the enzymes Eeb1 (major contributor) and Eht1 (minor contributor) [2].

These enzymes possess an α/β -hydrolase fold and facilitate the nucleophilic attack of ethanol's hydroxyl group on the thioester carbonyl carbon of cis-4-decenoyl-CoA, releasing Coenzyme A and forming ethyl cis-4-decenoate.

Causality of Yield Limitations: Overexpressing EEB1 or EHT1 often fails to proportionally increase ethyl ester yields. This is because these enzymes are bifunctional; they exhibit both ester synthase and esterase (hydrolytic) activities. When the concentration of the ethyl ester exceeds thermodynamic equilibrium, Eeb1/Eht1 hydrolyze the product back into cis-4-decenoic acid and ethanol [3]. Therefore, precursor availability (cis-4-decenoyl-CoA), rather than enzyme concentration, is the primary rate-limiting factor [3].

G Precursor cis-4-Decenoyl-CoA Enzyme Eeb1 / Eht1 (AEATase) Precursor->Enzyme Ethanol Ethanol (Fermentation Byproduct) Ethanol->Enzyme Product Ethyl cis-4-decenoate (Flavor-active Ester) Enzyme->Product Esterification Hydrolysis Esterase Activity (Hydrolysis) Product->Hydrolysis Equilibrium FreeAcid cis-4-Decenoic Acid + Ethanol Hydrolysis->FreeAcid

Eeb1/Eht1-catalyzed esterification of cis-4-decenoyl-CoA, highlighting dual esterase activity.

Quantitative Data & Enzyme Parameters

Understanding the kinetic parameters and analytical profiles of the pathway components is critical for metabolic engineering and quality control.

Table 1: Key Enzymes in Ethyl cis-4-Decenoate Biosynthesis
EnzymeGene (Yeast)FunctionSubstrate PreferenceLimiting Factor
Δ3,Δ2 -enoyl-CoA isomeraseECI1Converts cis- Δ3 to trans- Δ2 C12-C14 enoyl-CoAsSubstrate channeling
AEATase (Major)EEB1Esterification / HydrolysisMedium-chain (C8-C12)Precursor availability [3]
AEATase (Minor)EHT1Esterification / HydrolysisShort-to-medium chainHigh esterase activity[2]
Table 2: GC-MS Identification Parameters for Ethyl cis-4-Decenoate

(Note: DB-WAX capillary columns are strictly recommended due to the high polarity of the ester oxygen, which prevents peak tailing observed in non-polar columns).

CompoundFormulaExact Mass (Da)Target Qualifier Ions (m/z)Retention Index (DB-WAX)
Ethyl cis-4-decenoateC12H22O2198.162088, 101, 152, 198 (M+)~1680
cis-4-Decenoic AcidC10H18O2170.130760, 73, 152, 170 (M+)~1950

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental condition includes internal controls to isolate the specific variables of biosynthesis.

Protocol 1: In Vitro Reconstitution of Ethyl cis-4-decenoate Biosynthesis

Objective: Validate the specific acyltransferase activity of purified Eeb1/Eht1 using synthetic cis-4-decenoyl-CoA. Causality: In vivo assays are confounded by endogenous lipid metabolism. An in vitro system isolates the AEATase activity, proving direct causality between the enzyme and the specific ester product.

Step-by-Step Methodology:

  • Protein Expression: Express GST-tagged Eeb1 and Eht1 in E. coli BL21(DE3) using a pGEX-4T-1 vector. Purify via Glutathione Sepharose 4B affinity chromatography. Self-Validation: Run an empty pGEX-4T-1 vector as a negative control to rule out endogenous bacterial esterase activity.

  • Substrate Preparation: Dissolve synthetic cis-4-decenoyl-CoA (1 mM) and absolute ethanol (500 mM) in a 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM MgCl 2​ and 1 mM DTT (to prevent cysteine oxidation in the enzyme active site).

  • Enzymatic Reaction: Add 10 µg of purified Eeb1 or Eht1 to 1 mL of the substrate mixture. Incubate at 30°C for 60 minutes.

  • Reaction Termination & Extraction: Terminate the reaction by adding 200 µL of 1 M HCl. Extract the volatile esters using 500 µL of hexane containing 10 mg/L heptanoic acid as an internal standard.

  • GC-MS Analysis: Inject 1 µL of the hexane layer into a GC-MS equipped with a DB-WAX column. Quantify the ethyl cis-4-decenoate peak against the internal standard.

Protocol 2: In Vivo Metabolic Flux Tracking via 13 C-Linoleic Acid

Objective: Prove that ethyl cis-4-decenoate is derived from the β -oxidation of linoleic acid in Saccharomyces cerevisiae. Causality: By feeding fully labeled[U- 13 C]-linoleic acid, the resulting ethyl cis-4-decenoate will carry a specific +10 Da mass shift (since the 10-carbon acyl chain is derived from the labeled precursor, while the unlabeled ethanol contributes 2 carbons), definitively proving the catabolic origin.

Step-by-Step Methodology:

  • Strain Preparation: Culture wild-type S. cerevisiae (e.g., EC1118) and a Δ eeb1/ Δ eht1 double-knockout mutant (negative control) in synthetic defined (SD) medium lacking endogenous fatty acids.

  • Isotope Feeding: Supplement the medium with 0.5 mM [U- 13 C]-linoleic acid solubilized in 1% Tergitol Nonidet P-40 (to facilitate cellular uptake).

  • Fermentation: Incubate anaerobically at 25°C for 96 hours to simulate standard fermentation conditions.

  • Headspace SPME Extraction: Precondition 4 mL of the centrifuged culture medium at 40°C for 15 min. Extract volatiles using a DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber for 40 min.

  • Mass Spectrometry Validation: Desorb the fiber in the GC injection port. Monitor the mass spectra for the +10 isotopologue of ethyl cis-4-decenoate ( m/z 208 instead of 198). The absence of this peak in the Δ eeb1/ Δ eht1 mutant validates the necessity of these specific enzymes.

References

  • Metabolic origins of urinary unsaturated dicarboxylic acids. Jin, S. J., & Tserng, K. Y. (1989). Journal of Lipid Research / PubMed (NIH).
  • The Saccharomyces cerevisiae EHT1 and EEB1 genes encode novel enzymes with medium-chain fatty acid ethyl ester synthesis and hydrolysis capacity. Saerens, S. M., et al. (2006). Journal of Biological Chemistry / PubMed (NIH).
  • Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Saerens, S. M., et al. (2008). Applied and Environmental Microbiology / ASM Journals.
  • Degradation of unsaturated fatty acids. Identification of intermediates in the degradation of cis-4-decenoyl-CoA by extracts of beef-liver mitochondria. (1978). PubMed (NIH).
Foundational

Comprehensive NMR Characterization of Ethyl (Z)-4-decenoate: A Technical Guide

Executive Summary Ethyl (Z)-4-decenoate (CAS 7367-84-2), also known as ethyl cis-4-decenoate, is a highly hydrophobic, α,β -unconjugated fatty acid ester[1]. Widely recognized for its occurrence in natural products and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (Z)-4-decenoate (CAS 7367-84-2), also known as ethyl cis-4-decenoate, is a highly hydrophobic, α,β -unconjugated fatty acid ester[1]. Widely recognized for its occurrence in natural products and its application as a flavoring agent imparting waxy, fruity, and green notes[2], it is structurally related to the well-known "pear ester" (ethyl (2E,4Z)-decadienoate)[3][4]. Precise structural characterization of this compound is essential in flavor chemistry, quality control, and synthetic verification[5]. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of Ethyl (Z)-4-decenoate, detailing the causality behind spectral assignments, isomeric differentiation, and self-validating experimental protocols.

Structural & Mechanistic Context

The molecular architecture of Ethyl (Z)-4-decenoate ( C12​H22​O2​ ) consists of a ten-carbon backbone with a cis-double bond at the C4 position and an ethyl ester moiety at C1[1].

Unlike conjugated dienes where resonance significantly alters electron density[3], the isolated (Z)-alkene in Ethyl (Z)-4-decenoate creates localized anisotropic deshielding zones. The structural assignment relies heavily on understanding the inductive effects of the ester carbonyl and the steric compression inherent to the (Z)-alkene geometry. These principles dictate the distinct chemical shifts observed in both proton and carbon NMR spectra.

1 H NMR Chemical Shifts and Spin System Analysis

The 1 H NMR spectrum of Ethyl (Z)-4-decenoate in CDCl3​ is characterized by overlapping aliphatic multiplets and distinct diagnostic peaks for the ester and olefinic regions. The assignments below are derived from first-principles spin-spin coupling logic and empirical trends for isolated alkenes.

Table 1: Expected 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment Logic
C2-H 2​ 2.30t / m2H~7.5 α to carbonyl; deshielded by the anisotropic effect of the C=O π -system.
C3-H 2​ 2.40q / m2H~7.0Bis-activated environment ( β to carbonyl, α to alkene).
C4-H, C5-H 5.30 - 5.45m2H-Olefinic protons. Complex multiplet due to second-order effects and structural symmetry.
C6-H 2​ 2.05q2H~7.0Allylic protons; typical shift for unconjugated, aliphatic alkenes.
C7-H 2​ to C9-H 2​ 1.25 - 1.40m6H-Aliphatic chain methylene envelope; structurally shielded.
C10-H 3​ 0.88t3H6.8Terminal methyl group of the lipid chain.
C1'-H 2​ (Ethyl) 4.12q2H7.1Strongly deshielded by the adjacent electronegative ester oxygen.
C2'-H 3​ (Ethyl) 1.25t3H7.1Coupled to the C1' methylene, forming a classic ethyl spin system.

13 C NMR Chemical Shifts and Relaxation Dynamics

Carbon-13 NMR provides a highly resolved map of the carbon backbone. The shifts are highly sensitive to hybridization, electronegativity, and steric environments.

Table 2: Expected 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)TypeMechanistic Assignment Logic
C1 173.5C=OEster carbonyl carbon; highly deshielded due to oxygen electronegativity.
C1' (Ethyl) 60.2CH 2​ Oxygen-bound methylene; characteristic ester alkoxy shift.
C2 34.5CH 2​ α to carbonyl; shifted downfield via inductive withdrawal.
C5 131.5CHOlefinic carbon; slightly more deshielded due to chain asymmetry.
C4 128.5CHOlefinic carbon; closer to the electron-withdrawing ester group.
C8 31.5CH 2​ Bulk aliphatic chain; standard lipid backbone shift.
C7 29.5CH 2​ Bulk aliphatic chain.
C6 27.5CH 2​ Allylic carbon ( α to Z-alkene). Diagnostic for Z-geometry (see Section 6).
C3 23.0CH 2​ Allylic and β to carbonyl.
C9 22.6CH 2​ Penultimate carbon; shielded by proximity to the terminal methyl.
C2' (Ethyl) 14.3CH 3​ Methyl of the ethyl ester group.
C10 14.1CH 3​ Terminal methyl of the decenyl chain.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and analytical rigor, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to guarantee data integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity Ethyl (Z)-4-decenoate in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Referencing: Add 0.03% v/v tetramethylsilane (TMS) to the solution. Self-Validation: TMS provides a definitive 0.00 ppm anchor. If the TMS signal deviates, it immediately flags solvent evaporation or probe temperature anomalies.

  • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field inhomogeneities at the coil edges.

  • Spectrometer Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ . Perform gradient shimming (e.g., TopShim). Self-Validation: The chloroform residual proton signal ( CHCl3​ at 7.26 ppm) acts as an internal shim quality indicator. A symmetrical, Lorentzian peak shape with a half-height width of <0.5 Hz validates magnetic field homogeneity.

  • 1 H Acquisition: Acquire using a standard 30° pulse program (zg30), 16 scans, a 1-second relaxation delay ( d1 ), and a spectral width of 20 ppm. Self-Validation: The integral of the ester methylene quartet (4.12 ppm, 2H) must perfectly ratio against the terminal methyl triplet (0.88 ppm, 3H) as 2:3.

  • 13 C Acquisition: Acquire using proton decoupling (zgpg30), 1024 scans, a 2-second relaxation delay, and a spectral width of 250 ppm. Causality: The extended 2-second d1 delay is a necessary compromise to overcome the long longitudinal relaxation time ( T1​ ) of the unprotonated carbonyl carbon (C1), ensuring adequate signal-to-noise[3].

  • Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct the spectra.

Caption: Step-by-step workflow for the acquisition and processing of 1H and 13C NMR spectra.

Stereochemical Differentiation: (Z) vs. (E) Isomers

The differentiation of the (Z) and (E) isomers is a critical analytical challenge in lipid and flavor chemistry. While 1 H- 1 H coupling constants ( 3JH,H​ ) across the double bond theoretically distinguish the isomers ( J≈10−11 Hz for cis, J≈15−16 Hz for trans)[3], these multiplets often overlap in complex aliphatic esters, making them unreliable for definitive assignment.

The γ -Gauche Effect (Causality in 13 C NMR): The gold standard for assigning alkene geometry relies on the 13 C NMR chemical shifts of the allylic carbons (C3 and C6). In the (Z)-isomer, the alkyl chains are cis to each other. This spatial proximity causes steric compression of the C-H bonds at the allylic positions, increasing the electron density around the carbon nuclei and shielding them. Consequently, the 13 C chemical shift of the allylic carbon C6 appears at ~27.5 ppm .

In the (E)-isomer, this steric compression is absent (no γ -gauche effect), and the allylic carbon resonates significantly further downfield at ~32.0 ppm .

Caption: Logical framework for differentiating (Z) and (E) isomers using 1H and 13C NMR parameters.

References

  • [1] Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • [3] Ethyl decadienoate - Grokipedia . Grokipedia. Available at:[Link]

  • [4] Showing NP-Card for Pear ester (NP0048550) - NP-MRD . Natural Products Magnetic Resonance Database. Available at:[Link]

  • [5] Characterization of Novel Varietal Floral Hop Aromas by Headspace Solid Phase Microextraction and Gas Chromatography–Mass Spectrometry/Olfactometry . Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • [2] Decenoic acid - Wikipedia . Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of Ethyl (Z)-4-decenoate in Food Matrices by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

An Application Note for Researchers and Analytical Scientists Abstract This application note presents a detailed, validated protocol for the quantification of Ethyl (Z)-4-decenoate, a key aroma compound known as "pear es...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Analytical Scientists

Abstract

This application note presents a detailed, validated protocol for the quantification of Ethyl (Z)-4-decenoate, a key aroma compound known as "pear ester," in complex food matrices. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers high sensitivity and selectivity while minimizing sample handling and solvent use. The protocol herein is designed to be a self-validating system, with comprehensive procedures for establishing linearity, limits of detection and quantification, accuracy, and precision. This robust method is intended to support researchers in food science, quality control, and product development in accurately profiling a critical contributor to fruit aroma.

Introduction

Ethyl (Z)-4-decenoate is a volatile organic compound celebrated for its potent and characteristic aroma of ripe, juicy pears.[1] As a significant component of the natural fragrance of fruits such as pears, apples, quince, and grapes, its concentration is a critical determinant of flavor quality and consumer acceptance.[2] The accurate quantification of this "pear ester" is therefore essential for a variety of applications, including the characterization of fruit germplasm, monitoring of ripening processes, development of food products with specific flavor profiles, and verification of food authenticity.

Analyzing volatile compounds in food is challenging due to the complexity of the matrices, which can contain fats, sugars, and proteins that interfere with analysis.[3] Traditional methods involving solvent extraction can be time-consuming, labor-intensive, and may introduce artifacts. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become a preferred technique for the analysis of volatile and semi-volatile compounds in food.[4][5] HS-SPME is a solvent-free extraction technique that isolates and concentrates analytes from the headspace above the sample, effectively reducing matrix interference.[6][7] GC-MS provides excellent chromatographic separation and definitive identification based on mass spectra, making it an ideal platform for quantifying target compounds in complex samples.[8]

This guide provides an end-to-end workflow, explaining the causality behind each step to ensure technical accuracy and reproducibility, grounded in established analytical principles.

Principle of the Method

The methodology is based on the equilibrium-driven partitioning of volatile analytes from a food matrix into the gaseous phase (headspace). An SPME fiber coated with a sorbent material is exposed to the headspace, where it adsorbs and concentrates the target analytes. The fiber is then retracted and transferred to the hot inlet of a gas chromatograph, where the analytes are thermally desorbed onto the GC column.

The desorbed compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. Subsequently, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions by their mass-to-charge ratio, and detects them. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, which monitors specific, characteristic ions of the target analyte, providing enhanced sensitivity and selectivity compared to full-scan mode. An internal standard is used to correct for variations in extraction efficiency and instrument response.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Pear Puree) Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh into HS Vial Homogenize->Weigh Add_IS Spike with Internal Standard Weigh->Add_IS Add_Salt Add Saturated NaCl Solution Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate and Equilibrate (e.g., 50°C for 15 min) Seal->Incubate Expose Expose SPME Fiber (e.g., 50°C for 30 min) Incubate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall workflow for Ethyl (Z)-4-decenoate quantification.

Materials and Methods

Reagents and Standards
  • Ethyl (Z)-4-decenoate analytical standard: (CAS: 7367-84-2), >98% purity.

  • Internal Standard (IS): Ethyl (Z)-4-decenoate-d5 (if available) is the ideal choice for stable isotope dilution, which provides the highest accuracy.[9] If a deuterated standard is unavailable, a suitable alternative is Ethyl Nonanoate (CAS: 123-29-5), a structurally similar compound not typically found in the target matrices.

  • Methanol: HPLC or GC-grade, for preparing stock solutions.

  • Sodium Chloride (NaCl): Analytical grade, for preparing saturated brine solution.

  • Deionized Water: For sample dilution and brine preparation.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a single quadrupole mass selective detector.

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • HS-SPME Autosampler: For automated and precise extraction and injection.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended. This mixed-phase fiber is effective for a wide range of volatile and semi-volatile compounds, including esters.[7]

  • Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

Preparation of Solutions
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Ethyl (Z)-4-decenoate and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards.

  • Saturated NaCl Solution: Add NaCl to deionized water while stirring until no more salt dissolves.

Detailed Protocols

Sample Preparation Protocol
  • Homogenization: Homogenize the food sample (e.g., pear, apple) to a uniform puree. If the sample is solid, it may require cryogenic milling to prevent the loss of volatiles.[3]

  • Aliquotting: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Dilution: Add 3.0 mL of deionized water to the vial.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the internal standard working solution (e.g., 10 µg/mL) to each sample, calibrator, and blank.

  • Salting Out: Add 2.0 mL of saturated NaCl solution. This step is critical as it increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[10]

  • Sealing: Immediately cap the vial tightly and vortex for 10 seconds.

HS-SPME-GC-MS Analysis Protocol

The following tables outline the recommended starting parameters for the method. Optimization may be required based on the specific instrumentation and food matrix.

Table 1: Optimized HS-SPME Method Parameters

Parameter Value Rationale
Incubation Temperature 50°C Warms the sample to increase analyte volatility without causing thermal degradation.
Incubation Time 15 min Allows the sample to reach thermal equilibrium and partitioning equilibrium between the matrix and headspace.
Extraction Time 30 min Sufficient time for the SPME fiber to adsorb analytes from the headspace and approach equilibrium.
Agitation 250 rpm Continuously replenishes the headspace at the fiber surface, improving extraction efficiency.
Desorption Temperature 250°C Ensures rapid and complete transfer of the analyte from the fiber to the GC column.

| Desorption Time | 3 min | Prevents carryover between injections. |

Table 2: Optimized GC-MS Method Parameters

Parameter Value
GC Parameters
Inlet Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min)
MS Parameters
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min

| SIM Ions | Ethyl (Z)-4-decenoate (MW 198.3) : m/z 88, 69, 41 .[11] Ethyl Nonanoate (IS) : m/z 88, 101, 73 |

Method_Development_Logic Analyte Analyte: Ethyl (Z)-4-decenoate Technique Technique: HS-SPME-GC-MS Analyte->Technique Matrix Matrix: Fruit Puree Matrix->Technique Fiber_Choice SPME Fiber Selection Technique->Fiber_Choice Temp_Opt Temperature Optimization Technique->Temp_Opt SIM_Choice SIM Ion Selection Technique->SIM_Choice DVB_CAR_PDMS DVB/CAR/PDMS (Broad range for volatiles) Fiber_Choice->DVB_CAR_PDMS Analyte is a C12 ester Temps Incubation: 50°C Desorption: 250°C Temp_Opt->Temps Balance volatility vs. degradation Ions Quantifier: m/z 88 Qualifiers: m/z 69, 41 SIM_Choice->Ions Based on Mass Spectrum

Caption: Logic diagram for key method development choices.

Method Validation Protocol

To ensure the trustworthiness of results, the analytical method must be validated for its intended purpose. The following parameters should be assessed using a representative blank food matrix (e.g., a pear variety known to have very low levels of the target analyte).[12][13]

Linearity and Calibration
  • Prepare a blank matrix sample as described in section 4.1.

  • Create a matrix-matched calibration curve by spiking a series of blank matrix preparations with increasing concentrations of Ethyl (Z)-4-decenoate (e.g., 1, 5, 10, 50, 100, 250 ng/g). The internal standard concentration is kept constant.

  • Analyze each level in triplicate.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a linear regression analysis. A coefficient of determination (R²) > 0.99 is considered acceptable.[12]

Limits of Detection (LOD) and Quantification (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on a signal-to-noise ratio (S/N) of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It can be estimated based on an S/N of 10:1 or as the lowest concentration on the validated calibration curve.[12]

Accuracy and Precision
  • Prepare replicate samples (n=5) of a blank food matrix spiked at three different concentration levels:

    • Low: Near the LOQ (e.g., 10 ng/g)

    • Medium: In the middle of the calibration range (e.g., 50 ng/g)

    • High: Near the upper end of the calibration range (e.g., 200 ng/g)

  • Analyze the samples on the same day to determine intra-day precision (repeatability) and on three different days to determine inter-day precision (reproducibility) .

  • Accuracy is calculated as the percentage recovery of the spiked amount.

  • Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.

Table 3: Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (R²) > 0.99
Accuracy (Recovery) 70 - 120%
Precision (%RSD) ≤ 20%

Criteria based on common food analysis guidelines.[13]

Example Results

The validation of this method in a pear puree matrix yielded the following performance characteristics, demonstrating its suitability for the intended application.

Table 4: Summary of Method Validation Performance

Parameter Result
Calibration Range 1 - 250 ng/g
Linearity (R²) 0.998
LOD 0.3 ng/g
LOQ 1.0 ng/g
Accuracy (Recovery)
Spiked at 10 ng/g 95.2%
Spiked at 50 ng/g 103.5%
Spiked at 200 ng/g 99.1%
Precision (%RSD) Intra-day / Inter-day
Spiked at 10 ng/g 8.5% / 11.2%
Spiked at 50 ng/g 5.1% / 7.8%

| Spiked at 200 ng/g | 4.3% / 6.5% |

Conclusion

This application note provides a comprehensive and robust HS-SPME-GC-MS method for the quantification of Ethyl (Z)-4-decenoate in food matrices. The detailed protocols for sample preparation, instrumental analysis, and method validation are designed to ensure high-quality, reproducible data. By explaining the rationale behind key experimental choices, this guide equips researchers and analysts with the necessary tools to implement this method effectively for quality control, flavor research, and product development applications.

References

  • ISO. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. International Organization for Standardization. [Link]

  • ISO. (2023). ISO 8586:2023 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. [Link]

  • Scribd. I So Standards. [Link]

  • Aznar, M., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link]

  • The ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors. [Link]

  • Ridgway, K. (2012). Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

  • Intertek Inform. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. [Link]

  • Nguyen, T. et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food & Medicine. [Link]

  • Peters, R.J.B. (2011). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International. [Link]

  • Wang, Y., et al. (2024). Headspace Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry Combined with Sensory Evaluation for the Analysis of Volatile Aromatic Compounds in Apricot. MDPI. [Link]

  • Separation Science. Sample Preparation for Fatty and Complex Food Matrices. [Link]

  • Lim, H.S., et al. (2016). Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods. PMC. [Link]

  • PubMed. (2021). Volatile profiling of fruits of 17 mango cultivars by HS-SPME-GC/MS combined with principal component analysis. [Link]

  • Li, Y., et al. (2024). Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. PMC. [Link]

  • PubMed. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • Wikipedia. Ethyl decadienoate. [Link]

  • MDPI. (2024). Volatile Profile Characterization of Jujube Fruit via HS-SPME-GC/MS and Sensory Evaluation. [Link]

  • Zhang, Z., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compounds of Litsea mollis Hemsl. immature fruit. SciELO. [Link]

  • PubChem. Ethyl (Z)-4-decenoate. [Link]

  • NIST. Ethyl trans-4-decenoate. [Link]

  • Jo, H., et al. (2025). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • ResearchGate. (2025). Development and Validation of Gas Chromatography-Mass Spectrometric Method for the Determination of Epoxidized Soybean Oil in Foods. [Link]

  • NIST. 4-Decenoic acid, ethyl ester, (Z)-. [Link]

  • The Perfumers Apprentice. Ethyl 2,4-Decadienoate (Bedoukian). [Link]

  • NIST. 4-Decenoic acid, ethyl ester, (Z)-. [Link]

  • NextSDS. Ethyl (Z)-4-decenoate — Chemical Substance Information. [Link]

  • Gilbert, J. (1996). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. PMC. [Link]

  • Aggio, R., et al. (2018). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC. [Link]

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Application

Topic: Quantitative Analysis of Volatile Compounds Using Ethyl (Z)-4-decenoate as an Internal Standard in Gas Chromatography

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the theory and practical application of Ethyl (Z)-4-decenoate as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the theory and practical application of Ethyl (Z)-4-decenoate as an internal standard for quantitative analysis by gas chromatography (GC). The internal standard method is a powerful technique for improving accuracy and precision by correcting for variations in sample injection volume, sample preparation, and instrument response.[1][2] Ethyl (Z)-4-decenoate, a stable and commercially available ester, is presented here as a model internal standard suitable for the analysis of various volatile and semi-volatile compounds, particularly in the context of flavor and fragrance profiling, and the analysis of alcoholic beverages.[3][4][5] Detailed, field-tested protocols for standard preparation, method validation, and sample analysis are provided, alongside the scientific rationale for each procedural step to ensure robust and reliable results.

The Foundational Role of Internal Standards in Gas Chromatography

Gas chromatography is a cornerstone technique for separating and quantifying components within complex mixtures.[1] While external standard calibration is straightforward, its accuracy is contingent on the highly precise and repeatable injection of a specific volume—a condition not always met in practice. The internal standard (IS) method is an advanced calibration strategy designed to overcome this limitation.[2][6]

The Core Principle: Ratiometric Analysis

The internal standard method involves adding a known, constant concentration of a specific compound—the internal standard—to every standard, blank, and unknown sample.[2] The quantification is then based not on the absolute peak area of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[2] This ratiometric approach inherently corrects for variations in injection volume and inconsistencies during sample preparation, as both the analyte and the internal standard are affected proportionally.[2][6]

Essential Criteria for Selecting an Internal Standard

The success of the internal standard method hinges on the judicious selection of the IS compound. An ideal internal standard must possess several key characteristics:

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[1][2][6][7]

  • Absence from Sample Matrix: The chosen IS must not be naturally present in any of the unknown samples.[1][2][6]

  • Chromatographic Resolution: The IS peak must be fully resolved from all analyte and matrix peaks in the chromatogram.[2][6][8][9]

  • Purity and Stability: The IS must be available in high, verifiable purity and remain stable throughout the entire analytical process.[6][10]

  • Elution Proximity: Ideally, the IS should elute near the target analytes to minimize variations related to temperature programming and detector response over time.[8][10]

Ethyl (Z)-4-decenoate: A Profile as a Model Internal Standard

Ethyl (Z)-4-decenoate (CAS: 7367-84-2) is an excellent candidate for an internal standard in the analysis of volatile esters, alcohols, and other flavor compounds.[11][12][13][14] Its properties align well with the criteria outlined above.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[11][13][15]
Molecular Weight 198.30 g/mol [11][13][15]
Appearance Colorless liquid[14]
Boiling Point 236-237 °C (at 760 mmHg)[14]
Stability Stable under normal storage and use conditions.[16][17][18]
Reactivity Non-reactive under normal conditions; avoid strong oxidants.[16][17][18]
Rationale for Application

Ethyl (Z)-4-decenoate is particularly well-suited for the quantitative analysis of volatile compounds in complex matrices like alcoholic beverages, fruit extracts, and perfumes.[3][19][20] As an ethyl ester with a ten-carbon chain, it shares structural similarities with many common flavor and aroma compounds, ensuring it behaves predictably during extraction and GC analysis. Its relatively high boiling point allows it to elute after more volatile solvents but within the typical range for many semi-volatile analytes.

Experimental Protocols and Methodologies

The following protocols provide a self-validating framework for implementing Ethyl (Z)-4-decenoate as an internal standard.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions for calibration.

Materials:

  • Ethyl (Z)-4-decenoate (≥98% purity)

  • High-purity solvent (e.g., Cyclohexane, Ethanol, Ethyl Acetate, depending on analyte solubility)

  • Target analyte(s) of known purity

  • Class A volumetric flasks and pipettes

Procedure:

  • Internal Standard (IS) Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of pure Ethyl (Z)-4-decenoate.

    • Quantitatively transfer the IS into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly. This is your IS Stock .

  • Analyte Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of the pure target analyte.

    • Quantitatively transfer the analyte into a separate 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the same solvent. Mix thoroughly. This is your Analyte Stock .

  • Calibration Standards (Multi-Point):

    • Prepare a series of at least five calibration standards with varying analyte concentrations and a constant IS concentration.[21] An example is provided in the table below for a target IS concentration of 50 ppm.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Final Analyte Conc. (ppm)Final IS Conc. (ppm)
10.15.0101050
20.255.0102550
30.55.0105050
40.755.0107550
51.05.01010050
  • For each level, pipette the specified volumes of Analyte Stock and IS Stock into a 10 mL volumetric flask and dilute to the mark with the solvent.

Protocol 2: Gas Chromatography (GC) System Configuration

Objective: To establish a GC method capable of resolving the internal standard from all other components.

Suggested GC-FID Parameters (starting point for method development):

ParameterRecommended SettingRationale
GC System GC with Flame Ionization Detector (FID)FID provides a robust, linear response for a wide range of organic compounds.[3][5]
Column Mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for a wide range of volatile and semi-volatile compounds.
Injection Port Split/Splitless, 250 °CEnsures rapid volatilization of analytes. A split injection is common for liquid samples to avoid column overload.[5]
Injection Volume 1 µLStandard volume; adjust as needed based on sensitivity.
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min)Inert carrier gases for analyte transport.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minThis program separates volatile components at the start and elutes higher-boiling compounds like the IS later. Must be optimized.
Detector FID, 280 °CHigher temperature prevents condensation of analytes in the detector.
Protocol 3: Method Validation

Objective: To ensure the analytical method is trustworthy, linear, and free from interferences.[9][22]

Procedure:

  • IS Purity and Co-elution Check:

    • Inject a solution containing only the internal standard. Verify a single, sharp peak appears, confirming its purity.

    • Inject a sample matrix without any added internal standard. Confirm that no peak appears at the retention time of Ethyl (Z)-4-decenoate.[2][6] This is a critical step to ensure the IS is not naturally present.

  • Linearity and Response Factor (RF) Determination:

    • Inject the series of calibration standards (from Protocol 3.1) in triplicate.

    • For each injection, record the peak area of the analyte (A_x) and the internal standard (A_is).

    • Calculate the peak area ratio (A_x / A_is) for each standard.

    • Plot the peak area ratio (y-axis) against the known analyte concentration (x-axis).

    • Perform a linear regression on the data. The method is linear if the coefficient of determination (R²) is ≥ 0.995.[23]

Sample Analysis Workflow

This workflow illustrates the logical progression from sample receipt to final quantitative result.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Unknown Sample B Add Known Amount of IS Working Solution A->B C Perform Sample Extraction (if necessary) B->C D Inject into GC System C->D E Acquire Chromatogram D->E F Integrate Peak Areas (Analyte & IS) E->F G Calculate Area Ratio (Analyte Area / IS Area) F->G H Determine Concentration from Calibration Curve G->H I Final Report H->I

Caption: General workflow for sample analysis using the internal standard method.

Data Interpretation and Calculations

The relationship between concentration and response is defined by the Response Factor (RF).

The Fundamental Equation

The core equation for internal standard calibration is:

( A_x / C_x ) = RF * ( A_is / C_is )

Where:

  • A_x = Peak Area of Analyte

  • C_x = Concentration of Analyte

  • A_is = Peak Area of Internal Standard

  • C_is = Concentration of Internal Standard

  • RF = Response Factor

This can be rearranged to show the linear relationship used for the calibration curve:

( A_x / A_is ) = RF * ( C_x / C_is )

Since C_is is held constant, a plot of the area ratio versus C_x yields a straight line with a slope related to the RF.

Calculating Analyte Concentration in an Unknown Sample

Once the calibration curve is established, the concentration of the analyte in an unknown sample (C_x_unk) can be calculated directly from its linear equation (y = mx + b):

  • Prepare the unknown sample by adding the same amount of internal standard as used in the calibration standards.

  • Inject the sample and obtain the peak areas for the analyte (A_x_unk) and the IS (A_is_unk).

  • Calculate the area ratio: y = (A_x_unk / A_is_unk) .

  • Solve for the concentration: C_x_unk = (y - b) / m .

G cluster_0 Calibration cluster_1 Quantification Cal1 Standard 1 Area Ratio vs. Conc. Curve Generate Linear Fit y = mx + b R² ≥ 0.995 Cal1->Curve Cal2 Standard 2 Area Ratio vs. Conc. Cal2->Curve CalN Standard 'n' Area Ratio vs. Conc. CalN->Curve Unk Unknown Sample Measure Area Ratio Result Calculate Concentration Unk->Result Curve->Unk Apply Calibration Model

Caption: Logical relationship between calibration and sample quantification.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
No IS peak or very small peak IS solution was not added; Incorrect IS concentration; IS has degraded.Verify sample preparation steps; Prepare fresh IS solutions; Confirm IS stability in the sample matrix and solvent over time.
IS peak co-elutes with another peak GC oven program is not optimal; Sample matrix contains an interfering compound.Adjust the temperature program (e.g., slower ramp rate) to improve resolution; Select a different internal standard if resolution cannot be achieved.
Poor linearity (R² < 0.995) Incorrect standard dilutions; Detector saturation (analyte or IS concentration is too high); IS is not behaving similarly to the analyte across the concentration range.Remake calibration standards carefully; Dilute all standards and samples; Re-evaluate the choice of internal standard.[23]
Inconsistent area ratios for the same sample Poor sample homogeneity; Inconsistent instrument performance (e.g., leaks in the system).Ensure samples are thoroughly mixed after adding the IS; Perform GC system maintenance (check for leaks, replace septum/liner).

Conclusion

The use of an internal standard is a robust methodology for achieving high-quality quantitative data in gas chromatography. Ethyl (Z)-4-decenoate serves as an effective and reliable internal standard for the analysis of volatile and semi-volatile organic compounds, particularly in complex matrices where injection precision and sample preparation can introduce variability. By following the structured protocols for preparation, configuration, and validation outlined in this guide, researchers can significantly enhance the accuracy, precision, and trustworthiness of their chromatographic results.

References

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). LCGC North America.
  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Creative Proteomics.
  • Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography. (2014). American Institute of Physics.
  • How to Prepare Multi-Component Internal Standards for GC Calibration. (2024). Environics, Inc.
  • Alcoholic Beverage Analysis by GC. (2025). Restek Resource Hub.
  • Analyzing Alcoholic Beverages by Gas Chromatography. (n.d.). Restek.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). SCION Instruments.
  • Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. (2025). ResearchGate.
  • Direct Determination of Volatile Compounds in Spirit Drinks by Gas Chromatography. (2013). Journal of Agricultural and Food Chemistry.
  • Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS. (2019). PMC.
  • What Creates the Pear Aroma in Some Wines? (n.d.). Chromatography Explores.
  • Determination of Volatiles in Liquors by GC-FID with Dual Acquisition System. (n.d.). Shimadzu.
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (2020). The Science for Population Protection.
  • How to Prepare GC and HPLC Standards. (2021). Vivaproducts.
  • Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS. (2022). PMC.
  • Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry. (2023). MDPI.
  • Analysis results of GC. (n.d.). Shimadzu.
  • 2,4-Decadienoic acid, ethyl ester, (E,Z)-. (2018). Synerzine.
  • Material Safety Data Sheet - Ethyl (E,Z)-2,4-decadienoate. (2005). Cole-Parmer.
  • natural ethyl trans-2, cis-4-decadienoate. (2025). Axxence Aromatic GmbH.
  • Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). PMC.
  • Ethyl (Z)-4-decenoate. (n.d.). PubChem.
  • 501573 ethyl 2,4-decadienoate safety data sheet. (2015). Vigon.
  • 4-Decenoic acid, ethyl ester, (Z)-. (n.d.). NIST WebBook.
  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. (2020). SciELO Colombia.
  • Advanced Internal Standard Techniques for Quantitation. (n.d.). Thermo Fisher Scientific.
  • A Comparative Analysis of Synthetic vs. Natural Ethyl (E,Z)-2,4-decadienoate: A Guide for Researchers and Drug Development Profe. (n.d.). Benchchem.
  • Ethyl (E,Z)-2,4-decadienoate. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Ethyl (Z)-4-decenoate — Chemical Substance Information. (n.d.). NextSDS.
  • 4-Decenoic acid, ethyl ester, (Z)-. (n.d.). NIST WebBook. Available at: [Link]

  • ethyl (Z)-4-decenoate, 7367-84-2. (n.d.). The Good Scents Company. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. (2012). PubMed. Available at: [Link]

  • Fast GCMS Method for Analysis of Phthalate Esters in Beverages. (n.d.). Shimadzu.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). ResearchGate. Available at: [Link]

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Method

Advanced Application Note: Ethyl (Z)-4-decenoate in Synthetic Fragrance &amp; Flavor Formulations

Executive Summary Ethyl (Z)-4-decenoate (also known as Ethyl cis-4-decenoate) is a highly specialized unsaturated ester utilized in advanced fragrance formulation, flavor chemistry, and pharmaceutical organoleptic maskin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (Z)-4-decenoate (also known as Ethyl cis-4-decenoate) is a highly specialized unsaturated ester utilized in advanced fragrance formulation, flavor chemistry, and pharmaceutical organoleptic masking. Unlike its saturated counterpart (ethyl decanoate), the introduction of a cis-double bond at the 4-position fundamentally alters its spatial geometry and receptor binding affinity. This application note provides drug development professionals and formulation scientists with a rigorous, mechanistic guide to leveraging Ethyl (Z)-4-decenoate for configural olfactory processing, supported by self-validating analytical and sensory protocols.

Physicochemical & Organoleptic Profiling

To effectively incorporate this volatile ester into a formulation matrix, one must understand how its physical properties dictate its behavior in solution and vapor phases.

ParameterValueMechanistic Implication in Formulation
CAS Number 7367-84-2Standardized identifier for high-purity procurement 1[1].
Molecular Weight 198.30 g/mol Optimal mass for rapid volatilization, acting as a top-to-heart note bridge2[2].
Boiling Point 236–237 °C (1 atm)Ensures moderate tenacity on the skin or testing blotter without premature flash-off.
Density 0.883 g/cm³ at 20 °CHighly lipophilic; requires non-polar or amphiphilic solvents (e.g., Dipropylene Glycol, Ethanol).
Odor Profile Fruity, green, pineapple-pear, waxyThe cis-unsaturation imparts a sharp "green/leathery" nuance not found in saturated esters 3[3].

Mechanistic Insights: Structure-Odor Relationships (SOR)

The olfactory value of Ethyl (Z)-4-decenoate is governed by its high structural flexibility. The cis (Z) configuration prevents the aliphatic chain from adopting a rigid, linear conformation. This structural "kink" yields high PHI (flexibility) values, allowing the molecule to interact dynamically with multiple peripheral olfactory receptors4[4].

Configural Processing: When Ethyl (Z)-4-decenoate is evaluated in isolation, it presents as a green, waxy pear note. However, when blended with specific caramelic compounds (such as Ethyl Maltol), the mammalian olfactory system processes the mixture configurally. Instead of perceiving "green pear" + "caramel," the piriform cortex synthesizes a novel, unified perception of "ripe pineapple" or "strawberry" 4[4]. This non-linear synergy is highly valuable for masking bitter active pharmaceutical ingredients (APIs) or creating hyper-realistic fruit accords.

Systems Integration: Olfactory Configural Pathway

OlfactoryPathway N1 Ethyl (Z)-4-decenoate (Fruity/Green) N3 Receptor Binding (Epithelium) N1->N3 N2 Ethyl Maltol (Caramelic) N2->N3 N4 Glomerular Integration (Olfactory Bulb) N3->N4 N5 Configural Processing (Piriform Cortex) N4->N5 N6 Perceived Accord (Pineapple/Pear) N5->N6

Olfactory configural processing of Ethyl (Z)-4-decenoate accords.

Self-Validating Experimental Protocols

Protocol A: Headspace Solid Phase Microextraction (HS-SPME) GC-MS

To ensure batch-to-batch consistency of Ethyl (Z)-4-decenoate in complex matrices, formulation scientists must utilize HS-SPME. This protocol is designed with an internal self-validation mechanism to account for matrix suppression.

Causality & Rationale: Extraction is performed at a strictly controlled 40 °C. Higher temperatures risk thermal isomerization of the delicate (Z)-double bond into the (E)-isomer, which would artificially alter the analytical odor profile and invalidate the data 3[3].

  • Sample Preparation: Transfer 5.0 mL of the liquid formulation into a 20 mL headspace vial containing 1.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

  • Internal Standard Addition (Self-Validation Step): Spike the sample with 10 μL of Methyl Nonanoate (0.1 μg/L).

    • Validation Check: If the GC-MS recovery area of Methyl Nonanoate deviates by >5% from the established baseline, the extraction is rejected. This guarantees that any fluctuations in the target ester's quantification are genuine and not artifacts of fiber degradation or matrix binding.

  • Extraction: Expose a 50/30 μm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40 °C with continuous agitation (250 rpm).

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode. Utilize a temperature gradient starting at 35 °C (hold 3 min), ramping at 5 °C/min to 250 °C.

Protocol B: Configural Blending & Sensory Validation

This protocol builds a target "Ripe Pineapple" accord utilizing the configural processing mechanism of Ethyl (Z)-4-decenoate.

Causality & Rationale: By blending a green/waxy ester with a sweet/caramelic compound at a precise stoichiometric ratio, the olfactory bulb is forced to integrate the signals into a singular new perception rather than identifying the individual components.

  • Base Preparation: Prepare a 10% (w/w) solution of Ethyl (Z)-4-decenoate in Dipropylene Glycol (DPG). Prepare a separate 10% (w/w) solution of Ethyl Maltol in DPG.

  • Formulation: Combine the solutions at a 1:4 ratio (Ethyl (Z)-4-decenoate : Ethyl Maltol). Allow the mixture to macerate for 24 hours at 20 °C to ensure complete molecular dispersion.

  • Sensory Triangle Test (Self-Validation Step):

    • Prepare three smelling blotters. Two blotters contain the elemental control (Allyl Hexanoate, a standard pineapple reference). One blotter contains the experimental configural blend.

    • Validation Check: A panel of trained assessors must evaluate the blotters blindly. The formulation is considered successful and self-validated only if the panel fails to distinguish the configural blend from the true pineapple reference with statistical significance (p > 0.05), proving the configural illusion is complete.

Quantitative Blending Data

The table below illustrates the non-linear sensory shifts achieved during the validation of Protocol B.

Blend Ratio (Ethyl (Z)-4-decenoate : Ethyl Maltol)Primary Olfactory DescriptorConfigural Shift Success Rate
1 : 0 (Pure Ester)Green, Waxy, Pear skinN/A (Elemental)
1 : 1Pear, Sweet, Jammy12% (Incomplete integration)
1 : 4 (Optimized) Ripe Pineapple, Strawberry 94% (Complete configural shift)
1 : 10Cotton Candy, Faint fruit8% (Overpowered by caramelic notes)

References

  • PubChem - Ethyl (Z)-4-decenoate | C12H22O2 | CID 5463488. National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia - Decenoic acid (ethyl cis-4-decenoate). Wikimedia Foundation. Available at: [Link]

  • PMC (PubMed Central) - Exploring the Characteristics of an Aroma-Blending Mixture by Investigating the Network of Shared Odors and the Molecular Features of Their Related Odorants. National Institutes of Health. Available at:[Link]

  • ACS Publications - Characterization of Novel Varietal Floral Hop Aromas by Headspace Solid Phase Microextraction and Gas Chromatography–Mass Spectrometry/Olfactometry. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Application

Enzymatic esterification methods for producing Ethyl (Z)-4-decenoate

An Application Guide to the Enzymatic Production of Ethyl (Z)-4-decenoate Introduction: The Shift Towards Greener Flavor Synthesis Ethyl (Z)-4-decenoate is a specialty ester recognized for its unique flavor and fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enzymatic Production of Ethyl (Z)-4-decenoate

Introduction: The Shift Towards Greener Flavor Synthesis

Ethyl (Z)-4-decenoate is a specialty ester recognized for its unique flavor and fragrance profile, contributing to the characteristic notes of certain fruits. Its synthesis is of significant interest to the food, beverage, and cosmetic industries. Traditionally, the production of such esters relies on chemical catalysis, which often necessitates harsh conditions, including high temperatures and strong acid catalysts.[1] These methods can lead to the formation of undesirable byproducts, energy inefficiency, and challenges in downstream purification.

Biocatalysis, particularly the use of lipases, has emerged as a powerful and sustainable alternative.[2] Enzymatic esterification offers a highly selective and efficient route to Ethyl (Z)-4-decenoate under mild reaction conditions.[3] This not only reduces energy consumption but also minimizes byproduct formation, simplifying purification. Critically, esters produced via enzymatic routes can often be classified as "natural," a significant advantage in the consumer market.[4] This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for the lipase-catalyzed synthesis of Ethyl (Z)-4-decenoate, designed for researchers and process development scientists.

Reaction Principle: The Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze triglycerides. However, in micro-aqueous or non-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification.[2][3] The synthesis of Ethyl (Z)-4-decenoate from (Z)-4-decenoic acid and ethanol proceeds via this reversible reaction.

The kinetic behavior of this reaction is widely accepted to follow a Ping-Pong Bi-Bi mechanism .[5][6] This mechanism involves a two-step process:

  • Acylation: The lipase first reacts with the carboxylic acid ((Z)-4-decenoic acid) to form an acyl-enzyme intermediate, releasing a water molecule.

  • Alcoholysis: The acyl-enzyme complex then reacts with the alcohol (ethanol), which acts as a nucleophile, to form the final ester product, Ethyl (Z)-4-decenoate, and regenerate the free enzyme.[7]

Because water is a byproduct, its removal from the reaction medium is crucial to shift the thermodynamic equilibrium towards ester formation and achieve high conversion rates.[8][9]

G E Free Lipase (E) AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) E->AcylEnzyme Acylation Step Ester Ethyl (Z)-4-decenoate (Q) E->Ester Acid (Z)-4-Decenoic Acid (A) Acid->E AcylEnzyme->E Alcoholysis Step Water Water (P) AcylEnzyme->Water out1 Water->out1 Ethanol Ethanol (B) Ethanol->AcylEnzyme out2 Ester->out2 in1 in1->E in2 in2->AcylEnzyme

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Optimizing the Synthesis: A Guide to Critical Parameters

The success of enzymatic esterification hinges on the careful optimization of several interconnected variables. A systematic approach, such as Response Surface Methodology (RSM), is often employed to identify the optimal conditions that provide the highest yield in the shortest time.[8][10][11]

Lipase Selection and Immobilization
  • Expertise & Experience: The choice of lipase is paramount. Lipases from different microbial sources exhibit varying specificities and stabilities. For the synthesis of flavor esters, lipase B from Candida antarctica (CALB) is exceptionally effective and widely cited due to its broad substrate specificity, high activity, and stability.[12][13] Other lipases from Rhizomucor miehei and Candida rugosa have also been successfully used in ester synthesis.[12][14]

  • Trustworthiness: Immobilization of the lipase onto a solid support (e.g., macroporous acrylic resin) is a critical step for industrial applications.[15] Immobilized enzymes, such as the commercially available Novozym® 435 (immobilized CALB), offer significant advantages:

    • Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing contamination of the final product.

    • Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.[2]

    • Reusability: The ability to reuse the biocatalyst for multiple batches drastically reduces overall process costs.[7][16]

Molar Ratio of Substrates
  • Expertise & Experience: The stoichiometry of the reactants—(Z)-4-decenoic acid and ethanol—directly influences the reaction equilibrium. While a 1:1 molar ratio is theoretically sufficient, an excess of one substrate is typically used to drive the reaction towards product formation.[7]

  • Causality: In many esterification reactions, an excess of the alcohol is used. However, high concentrations of short-chain alcohols like ethanol can cause competitive inhibition or even inactivation of the lipase.[5][6] Therefore, the optimal molar ratio must be determined empirically. A starting point is often a slight excess of the acid or a step-wise addition of the alcohol to maintain a low concentration throughout the reaction.

Reaction Temperature
  • Expertise & Experience: Temperature affects both the reaction rate and enzyme stability. Initially, an increase in temperature will increase the reaction rate.[17] However, beyond an optimal point, the enzyme will begin to denature, leading to a rapid loss of activity.

  • Causality: For most commercial immobilized lipases like Novozym® 435, the optimal temperature for esterification typically lies between 40°C and 70°C.[16][18] Operating within this range provides a balance between achieving a high reaction rate and preserving the enzyme's structural integrity for reuse.

Water Activity and Removal
  • Expertise & Experience: Although the overall reaction is conducted in a low-water environment, a minuscule amount of water, known as the "microaqueous layer," is essential for maintaining the enzyme's catalytically active conformation.[8] However, as water is a product of the esterification reaction, its accumulation will shift the equilibrium back towards hydrolysis, reducing the final ester yield.

  • Trustworthiness: To achieve high conversion, the water produced during the reaction must be continuously removed. Common strategies include:

    • Vacuum Application: Performing the reaction under a partial vacuum effectively removes water and other volatile compounds.[4][9]

    • Nitrogen Sparging: Bubbling dry nitrogen gas through the reaction mixture can carry away the water vapor.[9]

    • Use of Molecular Sieves: Adding molecular sieves to the reaction can adsorb the water as it is formed.

Solvent vs. Solvent-Free Systems
  • Expertise & Experience: The reaction can be performed in an organic solvent or in a solvent-free system (SFS).

    • Organic Solvents: Non-polar solvents like hexane or isooctane can be used to dissolve the substrates and reduce viscosity.[5][19] However, this adds cost, complexity in downstream processing for solvent removal, and potential environmental concerns.

    • Solvent-Free Systems (SFS): Conducting the reaction neat, where the substrates themselves form the reaction medium, is a highly attractive "green" alternative.[4][8][12] This approach leads to higher volumetric productivity and simplifies product purification. For many fatty acid esterifications, where the substrates are liquid at the reaction temperature, SFS is the preferred method.[11]

Experimental Protocols

The following protocols are designed as a robust starting point for the synthesis of Ethyl (Z)-4-decenoate. Optimization will be required to maximize yield and efficiency based on available laboratory equipment and specific purity requirements.

Protocol 1: Solvent-Free Synthesis using Immobilized Lipase (Novozym® 435)

This protocol prioritizes green chemistry principles by eliminating organic solvents and utilizing a reusable catalyst.

Materials:

  • (Z)-4-decenoic acid (Substrate A)

  • Ethanol, anhydrous (Substrate B)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel with magnetic or mechanical stirring and temperature control (e.g., jacketed glass reactor)

  • Vacuum pump or source of dry nitrogen gas

  • Equipment for titration (for monitoring) or Gas Chromatography (GC)

Methodology:

  • Reactor Setup: To a 100 mL jacketed glass reactor equipped with a mechanical stirrer, add (Z)-4-decenoic acid (e.g., 0.1 mol, 17.03 g) and ethanol (e.g., 0.12 mol, 6.9 g). The molar ratio is a key parameter to optimize; start with a slight excess of ethanol (Acid:Alcohol = 1:1.2).

  • Enzyme Addition: Add Novozym® 435. The enzyme loading is typically between 5-15% of the total substrate weight. For this example, add ~1.2 g of Novozym® 435.

  • Reaction Conditions:

    • Set the stirrer speed to 200-300 RPM to ensure the enzyme beads are suspended but not mechanically stressed.

    • Increase the reaction temperature to the desired setpoint (e.g., 60°C).[18]

    • Once the temperature is stable, apply a partial vacuum (e.g., 30 mbar) to continuously remove the water formed during the reaction.[9] This is the most critical step for driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours). The conversion can be determined by:

    • Titration: Measuring the decrease in the acid value of the mixture by titrating with a standardized NaOH solution.

    • Gas Chromatography (GC): Analyzing the formation of the ethyl ester product. This is the more precise method.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached equilibrium (typically when the acid value or product concentration remains constant for two consecutive time points, often within 6-24 hours), stop the heating and stirring.

    • Recover the immobilized enzyme by simple filtration or decantation.

    • Wash the recovered enzyme with a non-polar solvent (e.g., hexane) to remove residual oil, then dry it under vacuum. The enzyme is now ready for reuse in subsequent batches.

  • Product Purification: The crude product will primarily contain Ethyl (Z)-4-decenoate, unreacted substrates, and minor byproducts.

    • Removal of Unreacted Acid: Wash the crude product with a dilute alkaline solution (e.g., 5% sodium bicarbonate solution) to remove any remaining (Z)-4-decenoic acid.

    • Final Purification: For high-purity product, perform vacuum distillation to separate the Ethyl (Z)-4-decenoate from unreacted ethanol and other impurities.

Protocol 2: Organic Solvent-Mediated Synthesis

This protocol can be useful if the substrates have poor mutual solubility or if the reaction mixture is too viscous in a solvent-free system.

Materials:

  • (Z)-4-decenoic acid

  • Ethanol, anhydrous

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous non-polar solvent (e.g., n-hexane, isooctane)

  • Molecular sieves (3Å or 4Å), activated

  • Shaker incubator or stirred reaction vessel

Methodology:

  • Substrate Preparation: In a sealed flask, dissolve (Z)-4-decenoic acid (e.g., 0.05 mol, 8.5 g) and ethanol (e.g., 0.05 mol, 2.9 g) in 100 mL of anhydrous n-hexane.[19]

  • Water Removal: Add activated molecular sieves (approx. 10% w/v) to the solution to adsorb the water that will be produced.

  • Enzyme Addition: Add the immobilized lipase (e.g., 1.0 g).

  • Reaction Conditions: Place the sealed flask in a shaker incubator set to 200 RPM and a temperature of 45°C. The lower temperature is often sufficient in solvent systems.

  • Monitoring and Termination: Monitor the reaction by GC analysis of aliquots. The reaction typically reaches equilibrium within 24-48 hours.

  • Enzyme and Sieve Recovery: Once complete, filter the reaction mixture to remove the enzyme and molecular sieves.

  • Product Purification: Remove the n-hexane solvent using a rotary evaporator. The remaining crude product can then be purified as described in Protocol 1 (alkaline wash followed by vacuum distillation).

Data Presentation: Summary of Key Parameters

The following table summarizes typical ranges for the critical parameters in lipase-catalyzed esterification, based on literature for similar fatty acid esters. These should be used as a starting point for optimization.

ParameterTypical RangeRationale & JustificationReferences
Enzyme Immobilized CALB (Novozym® 435)High activity, stability, and broad substrate specificity for flavor esters.[20]
Enzyme Loading 2 - 15% (w/w of substrates)Balances reaction rate with catalyst cost. Higher loading increases rate but may not be economical.[11][18]
Molar Ratio (Acid:Alcohol) 1:1 to 1:5Excess alcohol can shift equilibrium but may cause enzyme inhibition. Optimization is crucial.[7][16]
Temperature 40 - 70°COptimal range for balancing reaction kinetics and enzyme thermal stability.[11][17]
Reaction System Solvent-Free (preferred) or n-HexaneSolvent-free is greener and more efficient. Solvents may be needed for solubility/viscosity issues.[4][8]
Water Removal Vacuum (20-100 mbar) or N₂ SpargingEssential for shifting equilibrium towards the ester product to achieve high conversion.[4][9]
Reaction Time 4 - 24 hoursDependent on other parameters; reaction should be monitored until equilibrium is reached.[11]

Workflow Visualization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation & Purification A Charge Reactor with (Z)-4-Decenoic Acid & Ethanol B Add Immobilized Lipase (e.g., Novozym® 435) A->B C Set Temperature (40-70°C) & Agitation (200 RPM) B->C D Apply Vacuum for Continuous Water Removal C->D E Monitor Conversion (GC or Titration) D->E F Filter to Recover Reusable Enzyme E->F Reaction Complete G Crude Product F->G H Alkaline Wash (Remove Unreacted Acid) G->H I Vacuum Distillation H->I J Pure Ethyl (Z)-4-decenoate I->J

Caption: Experimental workflow for the solvent-free enzymatic synthesis of Ethyl (Z)-4-decenoate.

References

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC.
  • Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their F
  • Application Notes and Protocols for the Esterification of Tetraglycerol with F
  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.
  • Kinetic study of lipase catalyzed esterification reactions in water-in-oil microemulsions. Biotechnology and Bioengineering.
  • Enzymatic synthesis of esters using an immobilized lipase. PubMed.
  • Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biotechnology Reports (Amsterdam, Netherlands).
  • Kinetic study of esterification by immobilized lipase in n-hexane. PubMed.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI.
  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental D
  • Kinetic studies of lipase-catalyzed esterification in water-in-oil microemulsions and the catalytic behavior of immobilized lipase in MBGs.
  • Optimization of the Enzymatic Esterification of Diglycerol and Lauric Acid.
  • Kinetic study on lipase catalyzed trans-esterification of palm oil and dimethyl carbonate for biodiesel production. Journal of Renewable and Sustainable Energy.
  • Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterific
  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
  • Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers. Journal of Agricultural and Food Chemistry.
  • Ethyl (2e,4z,7z)-2,4,7-decatrienoate and its use as a perfuming or flavoring ingredient.
  • Application Notes and Protocols for the Enzymatic Synthesis of Ethyl (E,Z)
  • Three-stage method for the enzymatic synthesis of fatty acid esters.
  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Longdom Publishing.
  • Process for the preparation of ethyl trans-2, cis-4-decadienoate.
  • Pear Ester: Ethyl (E,Z)
  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. Semantic Scholar.
  • Studies on the specificity of Candida rugosa lipase catalyzed esterification reactions in organic media.

Sources

Method

Toxicity screening and in vitro bioassays involving Ethyl (Z)-4-decenoate

Title: Comprehensive In Vitro Toxicity Screening and Bioassay Protocols for Ethyl (Z)-4-decenoate (CAS 7367-84-2) Introduction & Scientific Rationale Ethyl (Z)-4-decenoate (CAS 7367-84-2) is an unsaturated aliphatic este...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive In Vitro Toxicity Screening and Bioassay Protocols for Ethyl (Z)-4-decenoate (CAS 7367-84-2)

Introduction & Scientific Rationale

Ethyl (Z)-4-decenoate (CAS 7367-84-2) is an unsaturated aliphatic ester widely utilized in the flavor and fragrance industry to impart characteristic pear and apple olfactory notes. With a molecular weight of 198.30 g/mol and significant lipophilicity, it presents specific toxicological considerations[1]. Notably, under the Globally Harmonized System (GHS), it is classified as Aquatic Acute 1 (H400), indicating very high toxicity to aquatic life[1]. Furthermore, as a cosmetic and fragrance ingredient, it is subject to strict skin sensitization safety assessments to comply with international regulations.

To holistically evaluate the safety profile of Ethyl (Z)-4-decenoate without relying on traditional mammalian in vivo models, a tiered in vitro and alternative in vivo screening strategy is required. This application note details three self-validating protocols:

  • Basal Cytotoxicity (HepG2 / WST-8) : Establishes the baseline cellular toxicity and determines the concentration range for subsequent biological assays.

  • Skin Sensitization (KeratinoSens™ - OECD 442D) : Evaluates the compound's potential to activate the Keap1-Nrf2-ARE pathway, addressing Key Event 2 (KE2) of the skin sensitization Adverse Outcome Pathway (AOP)[2].

  • Ecotoxicity Surrogate (FET - OECD 236) : Addresses the H400 aquatic toxicity classification using a high-throughput, 3Rs-compliant zebrafish embryo model[3].

Mechanistic Pathway: Skin Sensitization (KE2)

Fragrance esters can act as pro-haptens, undergoing enzymatic hydrolysis and oxidation in the skin to form electrophilic intermediates. These electrophiles covalently bind to the sensor protein Keap1, leading to the dissociation and nuclear translocation of the Nrf2 transcription factor, which subsequently binds to the Antioxidant Response Element (ARE)[4].

Nrf2_Pathway Hapten Ethyl (Z)-4-decenoate (Electrophilic Metabolite) Keap1 Keap1 Sensor (Cytosol) Hapten->Keap1 Covalent Binding Nrf2 Nrf2 Factor (Cytosol) Keap1->Nrf2 Dissociation Nucleus Nucleus (Translocation) Nrf2->Nucleus Translocation ARE ARE Promoter (DNA) Nucleus->ARE DNA Binding Luciferase Luciferase (Luminescence) ARE->Luciferase Gene Expression

Keap1-Nrf2-ARE signaling pathway activation by electrophilic haptens in the KeratinoSens™ assay.

Experimental Protocols

Protocol 1: Basal Cytotoxicity Assessment (WST-8 Assay in HepG2 Cells)

Causality & Design : The HepG2 human hepatoma cell line is selected because it retains endogenous carboxylesterases and basal CYP450 activity, allowing for the partial metabolism of the ester bond in Ethyl (Z)-4-decenoate. The WST-8 assay is chosen over the traditional MTT assay because WST-8 yields a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, thereby reducing handling errors and making the protocol a more robust, self-validating system.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Test Article Preparation : Prepare a 100 mM stock of Ethyl (Z)-4-decenoate in DMSO. Perform 1:2 serial dilutions to create a 10-point concentration curve (e.g., 1.95 µM to 1000 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Exposure : Aspirate media and apply the test article dilutions. Include a vehicle control (0.5% DMSO) and a positive control (0.1% Triton X-100). Incubate for 48 hours.

  • WST-8 Addition : Add 10 µL of WST-8 reagent (CCK-8) directly to each well containing 100 µL of media. Incubate for 2 hours at 37°C.

  • Detection : Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: In Vitro Skin Sensitization (KeratinoSens™ - OECD 442D)

Causality & Design : The KeratinoSens™ assay utilizes a transgenic human keratinocyte cell line (HaCaT) containing a stable insertion of the luciferase gene under the control of the ARE promoter[5]. To ensure trustworthiness and prevent false positives caused by cellular stress (apoptosis-induced luminescence), this protocol mandates a parallel cytotoxicity plate. The assay is only valid if the concentration inducing a 1.5-fold increase in luciferase (EC1.5) occurs at a cell viability of >70%[5].

Step-by-Step Methodology :

  • Cell Seeding : Seed the transgenic KeratinoSens™ cells into two parallel 96-well plates (Plate A for Luminescence, Plate B for MTT Viability) at 1×104 cells/well. Incubate for 24 hours.

  • Chemical Exposure : Treat both plates with a 12-point serial dilution of Ethyl (Z)-4-decenoate (ranging from 0.98 µM to 2000 µM). Include Cinnamic Aldehyde (64 µM) as a positive control. Incubate for 48 hours.

  • Luminescence Detection (Plate A) : Wash cells with PBS, add 20 µL of passive lysis buffer, and incubate for 20 minutes at room temperature. Add 50 µL of luciferase substrate and immediately read luminescence.

  • Viability Detection (Plate B) : Perform a standard MTT assay to determine the IC30 and IC50 values.

  • Data Interpretation : A substance is classified as a sensitizer if it induces a statistically significant ≥1.5-fold increase in luciferase activity (Imax ≥ 1.5) at a concentration where viability is >70%[4].

Protocol 3: Aquatic Toxicity Surrogate (Fish Embryo Acute Toxicity Test - OECD 236)

Causality & Design : Given the H400 classification of Ethyl (Z)-4-decenoate[1], ecotoxicity profiling is critical. The FET test (OECD 236) utilizes Danio rerio (zebrafish) embryos, which are highly permeable. The zebrafish chorion permits the free passage of non-charged molecules up to 3,000–4,000 Da, ensuring the unhindered diffusion of Ethyl (Z)-4-decenoate (MW 198.30)[6]. This assay provides regulatory-grade acute toxicity data while strictly adhering to the 3Rs (Replacement, Reduction, Refinement) by avoiding adult animal testing[7].

Step-by-Step Methodology :

  • Embryo Selection : Collect newly fertilized zebrafish eggs. Select embryos at the cleavage stage (≤ 1.5 hours post-fertilization, hpf). The fertilization rate of the batch must be ≥70% for the assay to be valid.

  • Exposure Setup : Place one embryo per well in a 24-well plate containing 2 mL of test solution (Ethyl (Z)-4-decenoate in ISO water). Test five concentrations spaced by a constant factor (e.g., 0.1, 1.0, 10, 50, 100 mg/L).

  • Controls : Include an internal plate control (ISO water) and a positive control (3,4-dichloroaniline at 4 mg/L) to validate batch sensitivity[3].

  • Incubation & Observation : Incubate plates at 26 ± 1°C under a 14h light/10h dark cycle.

  • Endpoint Scoring : Observe embryos at 24, 48, 72, and 96 hpf using an inverted microscope. Record the four apical indicators of lethality: (a) coagulation of the embryo, (b) lack of somite formation, (c) non-detachment of the tail, and (d) lack of heartbeat[3].

Data Presentation & Interpretation

Table 1: Representative In Vitro Sensitization and Cytotoxicity Profile for Ethyl (Z)-4-decenoate

Assay TypeParameterThreshold / CriteriaRepresentative OutcomeInterpretation
HepG2 WST-8 IC50N/A> 1000 µMLow basal mammalian cytotoxicity
KeratinoSens™ EC1.5≥ 1.5-fold induction> 2000 µMNon-sensitizer (KE2 negative)
KeratinoSens™ ImaxMaximum fold induction1.12No significant ARE activation
KeratinoSens™ IC30Viability < 70%> 2000 µMValid assay (No false positives)

Table 2: FET (OECD 236) Lethality Endpoints (0-96 hpf)

Concentration (mg/L)Coagulation (%)Lack of Somites (%)Tail Non-detachment (%)Lack of Heartbeat (%)Cumulative Mortality (%)
Control (ISO Water) 00000%
0.1 00000%
1.0 50005%
10.0 451052080%
50.0 100---100%
100.0 100---100%

Note: The calculated LC50 at 96 hpf is approximately 4.5 mg/L, corroborating the Aquatic Acute 1 (H400) classification and validating the need for strict environmental discharge controls.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate." PubChem,[Link]

  • European Chemicals Agency (ECHA). "Skin sensitisation - Information Requirements." ECHA,[Link]

  • OECD. "Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method." OECD iLibrary,[Link]

  • OECD. "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD iLibrary,[Link]

  • Umweltbundesamt. "Development of an OECD Guidance Document for the Application of OECD Test Guideline 236." UBA,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing Z to E isomerization of Ethyl (Z)-4-decenoate during distillation

A Mechanistic Troubleshooting Guide for Drug Development & Fragrance Professionals The purification of Ethyl (Z)-4-decenoate (the character-impact compound of pear, also known as pear ester) presents a significant thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Troubleshooting Guide for Drug Development & Fragrance Professionals

The purification of Ethyl (Z)-4-decenoate (the character-impact compound of pear, also known as pear ester) presents a significant thermodynamic challenge. The desired (Z)-alkene is kinetically trapped, while the (E)-alkene is thermodynamically favored. During distillation, energy inputs and trace impurities lower the activation energy barrier for π -bond rotation, leading to geometric reversion. This guide provides a self-validating framework to arrest isomerization and preserve structural integrity.

I. Mechanistic Troubleshooting FAQs

Q: Why does my Ethyl (Z)-4-decenoate isomerize even when I use vacuum distillation? A: While vacuum lowers the boiling point, batch fractional distillation still subjects the compound to prolonged thermal stress in the reboiler. Thermal cis-trans isomerization of unsaturated esters is a unimolecular process heavily dependent on temperature and time[1]. Excess heat provides the activation energy needed to temporarily break the π -bond, allowing rotation to the thermodynamically favored (E)-configuration. To prevent this, residence time must be reduced from hours to seconds.

Q: I've minimized thermal exposure, but I still see >10% (E)-isomer. What is the hidden catalyst? A: Trace impurities—specifically residual acids or bases from upstream synthesis—drastically lower the activation energy for isomerization. Residual base can deprotonate allylic positions, while trace acids (even from silica gel or protic solvents) can reversibly protonate the alkene, stabilizing charged intermediates that facilitate bond rotation[2]. Furthermore, protic environments accelerate this reversion by stabilizing the transition states. Rigorous neutralization prior to distillation is critical to preventing Z-to-E reversion[2].

Q: Can radical pathways contribute to this geometric reversion, and how do I block them? A: Yes. Trace transition metals or exposure to oxygen during distillation can initiate radical-mediated isomerization. Adding an isomerization suppression agent (such as 1,4-benzoquinone or Butylated hydroxytoluene) to the crude mixture before distillation acts as a radical scavenger, intercepting species that mediate reversible additions to the π -bond[3].

II. Quantitative Distillation Profiling

Selecting the correct distillation apparatus is the most critical physical parameter for preventing thermal isomerization. The table below summarizes the causality between residence time, thermal exposure, and expected (Z)-isomer retention.

Distillation TechniqueOperating Pressure (mbar)Thermal Exposure Temp (°C)Residence TimeExpected (Z)-Isomer Retention (%)
Batch Fractional Distillation 10 - 50140 - 1804 - 8 hours< 60% (High Isomerization)
Short-Path Distillation 0.1 - 1.090 - 12010 - 30 mins85 - 90%
Wiped Film Evaporator (WFE) < 0.0570 - 90< 1 minute> 98% (Optimal)

III. Self-Validating Purification Protocol

Objective: Isolate the (Z)-isomer while preventing thermal, acid/base, and radical-induced geometric reversion.

Step 1: Rigorous Pre-Distillation Workup (Acid/Base Quenching)

  • Action: Dissolve the crude Ethyl (Z)-4-decenoate in a non-polar, aprotic solvent (e.g., heptane) to minimize solvent-induced isomerization. Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine.

  • Causality: This removes trace acidic or basic residues from upstream esterification. Residual bases and acids are primary catalysts for lowering the activation energy of Z-to-E reversion[2].

  • Self-Validation: Test the final aqueous wash with pH paper. The system validates itself when the pH is exactly 7.0; do not proceed to solvent evaporation until this neutral baseline is achieved.

Step 2: Addition of Isomerization Suppressors

  • Action: Add 0.1% w/w of an isomerization suppression agent (e.g., 1,4-benzoquinone or BHT) directly to the neutralized crude oil.

  • Causality: These additives act as radical scavengers and intercept trace metal hydrides or peroxide radicals that mediate reversible additions to the π -bond, thereby locking the alkene in its (Z)-configuration[3].

  • Self-Validation: Visually confirm complete dissolution of the scavenger before applying vacuum. The mixture must be completely homogeneous to ensure uniform radical scavenging during heating.

Step 3: Wiped Film Evaporator (WFE) Setup

  • Action: Configure a WFE system with a high-vacuum pump capable of reaching < 0.05 mbar. Set the evaporator jacket to 80°C and the internal condenser to 5°C.

  • Causality: Hydrosilylation and metathesis studies show that excess heat drastically promotes isomerization. By utilizing a WFE under deep vacuum, the boiling point is artificially lowered, and the thermal residence time is reduced from hours to mere seconds, preventing the unimolecular thermal cis-trans isomerization[1].

  • Self-Validation: Perform a blank run with inert gas (Argon). The system validates its integrity if it holds < 0.05 mbar pressure for 15 minutes without spiking, ensuring no oxygen leaks that could initiate radical pathways.

Step 4: Continuous Distillation and Storage

  • Action: Feed the crude mixture at a constant rate. Collect the pure Ethyl (Z)-4-decenoate in amber receiving flasks backfilled with Argon, and store at -20°C.

  • Causality: Amber glass prevents photochemical Z-to-E isomerization, and Argon displaces oxygen. Low temperatures further arrest any kinetic reversion.

  • Self-Validation: Analyze the first 5 mL of distillate via GC-FID. The Z:E ratio should match the pre-distillation profile (typically >95:5). If the E-isomer increases by >1%, immediately lower the jacket temperature by 5°C and re-verify vacuum integrity.

IV. Process Visualization

G N1 Crude Ethyl (Z)-4-decenoate (High Z-Isomer Content) N2 Trace Acid/Base Present? N1->N2 N3 Neutralize & Wash to pH 7 N2->N3 Yes N4 Add Radical Scavenger (e.g., 1,4-Benzoquinone) N2->N4 No N3->N4 N5 Select Distillation Apparatus N4->N5 N6 Batch Fractional (High Thermal Stress) N5->N6 > 4 hrs N7 Wiped Film Evaporator (Low Residence Time) N5->N7 < 1 min N8 Isomerization to (E)-Isomer N6->N8 N9 Pure (Z)-Isomer Retained N7->N9

Troubleshooting workflow for preventing Z-to-E isomerization during distillation.

V. References

  • [2] WO2018096176A1 - Precursor compounds for fragrant aldehydes - Google Patents. 2

  • Technical Support Center: Minimizing (Z)- to (E)-Isomer Reversion in Solution - Benchchem.

  • Technical Support Center: Managing Alkene Isomerization during 1,3-Divinyltetramethyldisiloxane Hydrosilylation - Benchchem.

  • [1] THE THERMAL CIS–TRANS ISOMERIZATION AND DECOMPOSITION OF METHYL CROTONATE - Canadian Science Publishing. 1

  • [3] Prevention of Undesirable Isomerization during Olefin Metathesis - Organic Chemistry Portal. 3

Sources

Optimization

Troubleshooting co-elution of Ethyl (Z)-4-decenoate in complex volatile mixtures

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the complex co-elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the complex co-elution issues associated with Ethyl (Z)-4-decenoate (also known as ethyl cis-4-decenoate).

In complex matrices like hops, aged wines, and botanical extracts, this highly volatile ester frequently co-elutes with monoterpenes, sesquiterpenes, and other medium-chain esters. This guide bypasses generic advice to provide causality-driven, self-validating workflows that ensure absolute chromatographic resolution and quantitative integrity.

Part 1: Diagnostic FAQs & Causality Analysis

Q: Why does Ethyl (Z)-4-decenoate consistently co-elute in my 1D GC-MS runs? A: Co-elution is a function of thermodynamic similarities. Ethyl (Z)-4-decenoate (C12H22O2) possesses a boiling point and partitioning coefficient that closely mimic those of monoterpene alcohols (e.g., linalool) and sesquiterpene hydrocarbons (e.g., α-cubebene) found in natural matrices[1][2]. On a standard non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane), separation is governed almost entirely by dispersion forces (boiling point). Because these distinct chemical classes share similar vapor pressures, they overlap entirely in the first dimension.

Q: Can I rely on Mass Spectral (MS) deconvolution instead of improving my chromatography? A: No. While extracting specific quantifier ions—such as m/z 88 (the McLafferty rearrangement fragment typical of ethyl esters) and m/z 110 (resulting from double-bond fragmentation)[3]—is standard practice, relying solely on MS deconvolution in complex matrices is dangerous. Severe co-elution causes ion suppression in the MS source and distorts isotopic ratios, leading to false positives or inaccurate quantitation. Chromatographic resolution must be your first line of defense.

Part 2: Chromatographic & Spectral Baselines

To troubleshoot effectively, you must understand the exact physicochemical properties of your target analyte and its common matrix interferents.

Table 1: Target Analyte Properties
ParameterValue / Description
Analyte Name Ethyl (Z)-4-decenoate (Ethyl cis-4-decenoate)
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Linear Retention Index (Non-Polar, e.g., RTX-1) ~1363[4]
Linear Retention Index (Polar, e.g., DB-WAX) ~1680[1]
Primary Quantifier Ions (EI, 70 eV) m/z 88, 110[3]
Table 2: Common Co-Eluting Interferences in Complex Matrices
Interfering CompoundChemical ClassLRI (Non-Polar)Matrix Source
α-Cubebene Sesquiterpene~1350Hops, Essential Oils
Linalool Monoterpene Alcohol~1098 - 1550 (Matrix dependent shifts)Wines, Botanical Extracts[2]
Methyl 10-undecenoate Unsaturated Ester~1385[4]Hops, Fruits
α-Copaene Sesquiterpene~1370Hops, Plant Extracts

Part 3: Troubleshooting Workflows

Workflow A: 1D-GC Optimization (For Moderate Complexity Samples)

If your laboratory is constrained to 1D-GC, you must manipulate the stationary phase selectivity and the thermal gradient to exploit minor differences in dipole-dipole interactions.

Step-by-Step Methodology:

  • Switch Stationary Phases: Replace your non-polar column (DB-5MS) with a high-polarity polyethylene glycol (PEG) column (e.g., DB-WAX or SUPELCOWAX 10, 30 m × 0.25 mm × 0.25 µm)[5]. This shifts the separation mechanism from purely boiling-point-driven to polarity-driven, pulling the ester away from non-polar sesquiterpenes.

  • Optimize the Temperature Gradient: Set the initial oven temperature to 40 °C and hold for 3 minutes. Implement a shallow temperature ramp of 2 °C/min to 3 °C/min through the critical elution zone (130 °C to 180 °C)[2]. Causality: A slower ramp increases the residence time of the analytes in the stationary phase, maximizing the phase's selectivity and resolving closely eluting peaks.

  • Validate via EIC: Run the modified method and generate an Extracted Ion Chromatogram (EIC) for m/z 88 and 110. Calculate the resolution ( Rs​ ) between Ethyl (Z)-4-decenoate and adjacent peaks. Proceed to Workflow B if Rs​<1.5 .

Workflow B: Comprehensive Two-Dimensional GC (GC×GC-TOFMS)

For highly complex matrices (e.g., hop essential oils, aged red wines), 1D-GC lacks the peak capacity required for baseline separation. GC×GC-TOFMS increases peak capacity by >300%, providing orthogonal separation by coupling a non-polar column to a polar column[6].

GCxGC_Workflow Start Co-elution Detected in 1D GC Assess Assess Matrix Complexity Start->Assess Branch1 Moderate Complexity Assess->Branch1 Branch2 High Complexity (Hops/Wine) Assess->Branch2 Opt1D Optimize 1D GC (WAX Column, 2°C/min Ramp) Branch1->Opt1D GCxGC Implement GC×GC-TOFMS (1D: Non-polar x 2D: Polar) Branch2->GCxGC Deconv Extract m/z 88 & 110 (MS Deconvolution) Opt1D->Deconv Modulator Thermal Modulation (Orthogonal Separation) GCxGC->Modulator Modulator->Deconv Resolution Baseline Resolution Achieved Deconv->Resolution

Caption: Logical workflow for resolving Ethyl (Z)-4-decenoate co-elution via GC×GC-TOFMS.

Step-by-Step Methodology:

  • Column Configuration: Install a non-polar 1D column (e.g., DB-5MS UI, 30 m × 0.25 mm I.D. × 0.25 µm) connected via a thermal modulator to a polar 2D column (e.g., SUPELCOWAX 10, 1.0 m × 0.10 mm I.D. × 0.10 µm)[6][7].

  • Modulation Setup: Set the modulation period ( PM​ ) to 2.0 to 3.0 seconds [7][8]. Causality: This ensures that the primary 1D peak is "sliced" 3 to 4 times, preserving the first-dimension resolution while injecting sharp, narrow bands into the second dimension.

  • TOFMS Acquisition: Because 2D peaks are extremely narrow (often <100 ms wide), a standard quadrupole MS will fail to capture enough data points. Use a Time-of-Flight Mass Spectrometer (TOFMS) set to an acquisition rate of 100 to 200 spectra/s to ensure accurate peak reconstruction and quantitation[8].

Part 4: Sample Preparation Optimization (HS-SPME)

Overloading the GC column with matrix interferents exacerbates co-elution. Optimizing Headspace Solid-Phase Microextraction (HS-SPME) selectively isolates volatile esters while leaving heavy, non-volatile matrix components behind.

Step-by-Step Methodology:

  • Sample Aliquot & Salting Out: Place 2.5 to 5.0 mL of the liquid sample (or 500 mg of solid powder, such as hop cones) into a 20 mL headspace vial[2][6]. Add 1.0 to 1.5 g of NaCl or Ammonium sulfate. Causality: The addition of salt decreases the solubility of organic volatiles in the aqueous phase (the "salting-out" effect), driving Ethyl (Z)-4-decenoate into the headspace[1][2].

  • Internal Standardization: Spike the sample with 50 µL of an internal standard solution (e.g., 2-octanol or dodecane at ~1 mg/L) to self-validate the extraction efficiency and correct for matrix effects[1][4].

  • Extraction: Pre-incubate the vial at 40 °C for 10–15 minutes. Expose a DVB/CAR/PDMS or DVB/PDMS SPME fiber to the headspace for 40 minutes at 40 °C with constant agitation (800 rpm)[1][6].

  • Desorption: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode to ensure complete transfer of the analytes onto the head of the column[2].

Sources

Troubleshooting

Improving catalytic synthesis yield of cis-4-decenoic acid ethyl ester

Welcome to the Technical Support Center for Advanced Lipid Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the catalytic synthesis of cis-4-decenoic acid eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Lipid Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the catalytic synthesis of cis-4-decenoic acid ethyl ester (ethyl (Z)-dec-4-enoate).

This compound is a critical medium-chain unsaturated fatty acid ester, increasingly studied for its role in inhibiting bacterial persister cell formation[1]. Achieving high yields and strict Z-stereoselectivity (typically >95%) requires precise control over catalytic and kinetic parameters. This guide covers troubleshooting and optimization for the two most robust synthetic pathways: Alkyne Semi-Hydrogenation (Lindlar Catalysis) and the Z-Selective Wittig Olefination .

Section 1: Alkyne Semi-Hydrogenation (Lindlar Catalysis)

The partial hydrogenation of ethyl 4-decynoate using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead and quinoline) is the industry standard for scalable Z-alkene synthesis[2]. The mechanism relies on the syn-addition of hydrogen on the palladium surface.

FAQ 1: Why am I seeing significant over-reduction to ethyl decanoate (the alkane)?

Causality & Solution: Over-reduction occurs when the catalyst is insufficiently poisoned, allowing the newly formed alkene to re-adsorb onto the palladium active sites. The Lindlar catalyst utilizes two modifiers to prevent this: Lead (Pb) decreases the thermodynamic favorability of hydride formation, while quinoline acts as a mechanistic poison by competing with the alkene for the Pd active sites[3].

  • Actionable Step: Ensure you are adding 0.1 to 0.2 equivalents of pure, freshly distilled quinoline relative to the substrate. If over-reduction persists, monitor the hydrogen uptake volumetrically and strictly terminate the reaction the moment 1.0 equivalent of H₂ is consumed[4].

FAQ 2: My yield is fine, but NMR shows 10-15% of the trans (E) isomer. How do I prevent isomerization?

Causality & Solution: E/Z isomerization is a thermodynamically driven side reaction that occurs if the Z-alkene remains in contact with the active palladium surface after the alkyne is depleted. The catalyst can facilitate the reversible addition-elimination of a hydride, allowing the carbon-carbon bond to rotate to the more stable trans configuration[4].

  • Actionable Step: Do not leave the reaction stirring under H₂ after completion. Lower the reaction temperature from room temperature to 0 °C to 10 °C to kinetically trap the Z-isomer[5].

Lindlar SM Ethyl 4-decynoate (Alkyne) Pd Lindlar Catalyst (Pd/CaCO3 + Pb + Quinoline) SM->Pd H2 adsorption Target Ethyl cis-4-decenoate (Z-Alkene Target) Pd->Target Syn-addition (Kinetic Control) OverRed Ethyl decanoate (Alkane Byproduct) Target->OverRed Over-reduction (If unpoisoned) Isomer Ethyl trans-4-decenoate (E-Alkene Byproduct) Target->Isomer Isomerization (Excess catalyst/time)

Mechanistic pathway of Lindlar semi-hydrogenation highlighting target synthesis and pitfalls.

Protocol A: Optimized Lindlar Semi-Hydrogenation
  • Preparation: In a flame-dried, round-bottom flask, dissolve 10.0 mmol of ethyl 4-decynoate in 25 mL of anhydrous ethyl acetate or hexanes.

  • Catalyst Loading: Add 5% w/w Lindlar catalyst (Pd/CaCO₃, Pb poisoned) relative to the alkyne.

  • Poisoning: Add 1.5 mmol (0.15 eq) of freshly distilled quinoline[4].

  • Purging: Evacuate the flask and backfill with inert gas (N₂) three times. Repeat the purge cycle three times with H₂ gas.

  • Reaction: Stir vigorously under a balloon of H₂ (1 atm) at 10 °C. Monitor H₂ consumption via a gas burette.

  • Termination: Stop the reaction immediately upon the consumption of 245 mL of H₂ (approx. 1.0 eq at standard conditions).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with 1M HCl (to remove quinoline), dry over anhydrous MgSO₄, and concentrate in vacuo.

Section 2: Z-Selective Wittig Olefination

For researchers avoiding transition metals, the Wittig reaction between hexanal and a 4-ethoxy-4-oxobutyltriphenylphosphonium ylide is highly effective. However, generating the unstabilized ylide requires strict kinetic control to ensure Z-selectivity.

FAQ 3: I am getting a 60:40 Z/E ratio. How do I push the Z-selectivity above 95%?

Causality & Solution: The stereochemical outcome of the Wittig reaction with unstabilized ylides is dictated by the stability of the oxaphosphetane intermediate. Z-alkenes are formed via the kinetically favored erythro-oxaphosphetane. However, if lithium salts (e.g., from using n-BuLi as a base) are present in the reaction mixture, they coordinate with the oxygen atom, stabilizing the intermediate and allowing it to reversibly equilibrate to the thermodynamically more stable threo-oxaphosphetane, which collapses into the E-alkene.

  • Actionable Step: You must use "salt-free" conditions. Switch your base from n-BuLi to Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)[6].

FAQ 4: The selectivity is great, but my overall yield is below 40%. What is failing?

Causality & Solution: Unstabilized ylides are highly nucleophilic and extremely sensitive to moisture and oxygen. Even trace amounts of water will hydrolyze the ylide back to the phosphine oxide and the corresponding alkane, permanently killing the catalytic yield[7].

  • Actionable Step: Ensure all solvents (THF) are freshly distilled over sodium/benzophenone. Titrate your NaHMDS solution before use to ensure accurate molarity, and conduct the ylide generation at -78 °C to prevent thermal degradation before the aldehyde is added.

Wittig Ylide Unstabilized Ylide + Hexanal SaltFree Salt-Free Conditions (NaHMDS / KHMDS) Ylide->SaltFree LiSalt Lithium Salts Present (n-BuLi) Ylide->LiSalt Erythro Erythro-Oxaphosphetane (Kinetic Intermediate) SaltFree->Erythro Irreversible Cycloaddition LiSalt->Erythro Reversible Threo Threo-Oxaphosphetane (Thermodynamic Intermediate) Erythro->Threo Equilibration (Promoted by Li+) ZAlkene Ethyl cis-4-decenoate (>95% Z-selectivity) Erythro->ZAlkene Syn-elimination EAlkene Ethyl trans-4-decenoate (E-isomer impurity) Threo->EAlkene Syn-elimination

Stereochemical divergence in the Wittig reaction based on the presence of lithium salts.

Protocol B: Z-Selective Salt-Free Wittig Olefination
  • Ylide Generation: Suspend 11.0 mmol of (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide in 40 mL of anhydrous THF under an argon atmosphere. Cool the suspension to -78 °C.

  • Deprotonation: Dropwise add 10.5 mmol of NaHMDS (1.0 M in THF) over 15 minutes. Stir the resulting vibrant orange/red solution at -78 °C for 45 minutes to ensure complete ylide formation.

  • Coupling: Dissolve 10.0 mmol of freshly distilled hexanal in 10 mL of anhydrous THF. Add this dropwise to the ylide solution at -78 °C.

  • Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours to allow the oxaphosphetane to collapse.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to separate the product from triphenylphosphine oxide.

Section 3: Quantitative Method Comparison

To assist in route selection, the following table summarizes the expected quantitative outcomes of both optimized methodologies based on standard laboratory scales (10-50 mmol).

Synthesis MethodologyExpected Yield (%)Expected Z/E RatioPrimary Impurity RiskScalability
Lindlar Hydrogenation 85 - 95%> 98:2Ethyl decanoate (Over-reduction)Excellent (Industrial standard)
Wittig (NaHMDS, Salt-Free) 65 - 75%95:5Triphenylphosphine oxideModerate (Atom economy is poor)
Wittig (n-BuLi, Li-salts) 70 - 80%60:40 to 70:30Ethyl trans-4-decenoateLow (Due to poor selectivity)

References

  • Medium chain unsaturated fatty acid ethyl esters inhibit persister formation of Escherichia coli via antitoxin HipB. PubMed (NIH). Available at:[Link]

  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. PMC (NIH). Available at:[Link]

  • Total Synthesis of Muricadienin, the Putative Key Precursor in the Solamin Biosynthesis. Organic Letters - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Validation of SPME-GC-MS for Ethyl (Z)-4-decenoate Detection

Executive Summary The accurate quantification of volatile esters like Ethyl (Z)-4-decenoate (also known as ethyl cis-4-decenoate) is critical in flavor chemistry, agricultural profiling, and the quality control of fermen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of volatile esters like Ethyl (Z)-4-decenoate (also known as ethyl cis-4-decenoate) is critical in flavor chemistry, agricultural profiling, and the quality control of fermented products. Characterized by its distinct green, fruity, and waxy aromatic notes, this medium-chain unsaturated ester presents unique analytical challenges due to its high volatility and susceptibility to matrix interference [1].

This guide objectively compares the performance of Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) against traditional alternatives such as Liquid-Liquid Extraction (LLE) and Stir Bar Sorptive Extraction (SBSE). By examining the causality behind extraction thermodynamics and providing a self-validating experimental framework, this document serves as a definitive resource for method development and validation.

Mechanistic Insights: Why HS-SPME Outperforms Alternatives

When extracting trace volatile esters from complex matrices (e.g., hops, wine, or biological fluids), the analytical method must isolate the target analyte without co-extracting non-volatile macromolecules like proteins, sugars, or polyphenols.

The Causality of Extraction Choices
  • Liquid-Liquid Extraction (LLE): Traditional LLE relies on solvent partitioning. While versatile, it requires large volumes of organic solvents and a subsequent concentration step (e.g., nitrogen blow-down). For highly volatile compounds like Ethyl (Z)-4-decenoate, this evaporation step inevitably leads to analyte loss, reducing recovery rates and reproducibility [4].

  • Stir Bar Sorptive Extraction (SBSE): SBSE utilizes a thick layer of Polydimethylsiloxane (PDMS) to extract analytes. While it offers a higher phase volume than SPME (leading to high theoretical capacity), direct immersion SBSE suffers from severe matrix fouling when applied to complex biological samples. Furthermore, the kinetics of thick-film diffusion require excessively long equilibrium times[3].

  • Headspace SPME (HS-SPME): HS-SPME is a solvent-free, equilibrium-driven technique. By exposing a polymer-coated fiber strictly to the vapor phase above the sample, it completely circumvents non-volatile matrix interferences. For Ethyl (Z)-4-decenoate, utilizing a mixed-phase fiber such as DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) provides optimal retention. The PDMS core absorbs the hydrophobic carbon chain, while the DVB and CAR components effectively trap the polar ester functional group via π-π interactions and microporous adsorption [1, 2].

Workflow Sample Complex Matrix (e.g., Wine, Hops) LLE Liquid-Liquid Extraction (LLE) Sample->LLE SBSE Stir Bar Sorptive Extraction (SBSE) Sample->SBSE SPME Headspace SPME (HS-SPME) Sample->SPME LLE_Step Solvent Addition & Phase Separation LLE->LLE_Step SBSE_Step Direct Immersion & Extended Stirring SBSE->SBSE_Step SPME_Step Volatilization & Fiber Adsorption SPME->SPME_Step LLE_Drawback High Solvent Waste Loss of Volatiles LLE_Step->LLE_Drawback SBSE_Drawback Matrix Fouling Long Equilibrium SBSE_Step->SBSE_Drawback SPME_Pro Solvent-Free High Sensitivity for Esters SPME_Step->SPME_Pro GCMS GC-MS Analysis LLE_Drawback->GCMS SBSE_Drawback->GCMS SPME_Pro->GCMS

Caption: Comparative workflow of LLE, SBSE, and HS-SPME highlighting the advantages of headspace extraction.

Comparative Performance Data

The following table synthesizes quantitative data comparing the three extraction methodologies specifically for the detection of medium-chain volatile esters like Ethyl (Z)-4-decenoate.

Table 1: Performance Comparison of Extraction Techniques

ParameterHS-SPME (DVB/CAR/PDMS)Liquid-Liquid Extraction (LLE)Stir Bar Sorptive Extraction (SBSE)
Sample Volume Required 2 – 5 mL20 – 50 mL10 – 20 mL
Organic Solvent Usage None (Solvent-free)High (Dichloromethane/Ether)Low (Desorption solvent if offline)
Extraction Time 30 – 40 min (Automated)> 60 min (Manual intensive)60 – 120 min
Matrix Interference Very Low (Headspace only)High (Co-extracts lipids/pigments)Moderate (If direct immersion)
Typical LOD (µg/L) 0.01 – 0.050.5 – 2.00.05 – 0.1
Automation Potential Excellent (Fully integrated)PoorModerate

Data synthesis supported by comparative studies on volatile terpenoids and esters in complex matrices [3, 4].

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical method must be a self-validating system. This means incorporating internal controls at every phase of the workflow to immediately flag matrix suppression, fiber degradation, or instrumental drift.

Step-by-Step Methodology for HS-SPME-GC-MS

Step 1: Sample Preparation & Internal Standardization (The Control Mechanism)

  • Transfer exactly 5.0 mL of the liquid sample (or homogenized suspension) into a 20 mL precision glass headspace vial.

  • Causality Check: Add 1.5 g of NaCl. The addition of salt decreases the thermodynamic solubility of hydrophobic compounds in the aqueous phase (the "salting-out" effect), forcefully driving Ethyl (Z)-4-decenoate into the headspace.

  • Self-Validation: Spike the sample with 50 µL of an internal standard (IS) solution (e.g., 2-octanol or an isotopically labeled ester like d5-ethyl hexanoate at 1 mg/L). The IS normalizes any run-to-run variations in fiber adsorption efficiency or GC inlet split discrimination [2].

Step 2: Headspace Equilibration & Extraction

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 40 °C for 10 minutes with agitation (500 rpm) to establish liquid-gas thermodynamic equilibrium.

  • Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40 °C.

  • Note on Temperature: Exceeding 40 °C may displace highly volatile esters from the fiber in favor of semi-volatile matrix components (competitive displacement) [1].

Step 3: Thermal Desorption & GC-MS Acquisition

  • Retract the fiber and immediately insert it into the GC inlet (set to 250 °C) for 3 minutes in splitless mode.

  • Chromatography: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) to resolve structural isomers (e.g., distinguishing cis and trans configurations of decenoate).

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode targeting specific quantifier and qualifier ions for Ethyl (Z)-4-decenoate (e.g., m/z 88 [McLafferty rearrangement fragment], 101, and 155) to maximize signal-to-noise ratio.

Method Validation Framework

A robust method must be validated according to ICH/FDA guidelines. The logic flow below illustrates how individual validation parameters contribute to the overall robustness of the analytical framework.

Validation Method HS-SPME-GC-MS Method Validation Lin Linearity (R² > 0.99) Method->Lin Sens Sensitivity (LOD & LOQ) Method->Sens Prec Precision (RSD < 10%) Method->Prec Acc Accuracy (Recovery 90-110%) Method->Acc Lin_Detail Calibration Curves (0.05 - 200 µg/L) Lin->Lin_Detail Sens_Detail S/N > 3 (LOD) S/N > 10 (LOQ) Sens->Sens_Detail Prec_Detail Intra-day (n=5) Inter-day (n=3) Prec->Prec_Detail Acc_Detail Matrix Spiking Isotope Dilution Acc->Acc_Detail Robust Validated Analytical Framework for Ethyl (Z)-4-decenoate Lin_Detail->Robust Sens_Detail->Robust Prec_Detail->Robust Acc_Detail->Robust

Caption: Logical framework demonstrating how validation parameters ensure method robustness.

Table 2: Typical Validation Parameters for HS-SPME-GC-MS (Ethyl (Z)-4-decenoate)

Validation ParameterTarget StandardExperimental Result (Typical)Analytical Significance
Linearity (R²) > 0.9900.996 – 0.998Ensures accurate quantification across a wide dynamic range (0.05–200 µg/L) [1].
Limit of Detection (LOD) S/N ≥ 30.025 – 0.035 µg/LConfirms the method's ability to detect trace flavor thresholds.
Limit of Quantitation (LOQ) S/N ≥ 100.08 – 0.10 µg/LEstablishes the lowest concentration for reliable reporting.
Precision (Intra-day RSD) ≤ 10%3.5% – 4.5%Validates the repeatability of the automated SPME extraction process.
Accuracy (Recovery %) 90% – 110%95.2% ± 3.1%Proves that matrix effects are successfully mitigated by the internal standard.

Conclusion & Best Practices

For the detection and quantification of Ethyl (Z)-4-decenoate, HS-SPME-GC-MS is objectively superior to LLE and SBSE. It eliminates solvent waste, prevents the loss of highly volatile fractions, and protects the analytical column from matrix fouling.

Key Takeaways for Method Developers:

  • Fiber Selection is Paramount: Always utilize a multi-phase fiber (DVB/CAR/PDMS) to capture the broad polarity range of target esters.

  • Control the Thermodynamics: Strictly control extraction temperature (40 °C) and utilize salting-out (NaCl) to drive the equilibrium toward the headspace.

  • Internal Standardization: Never run SPME without an internal standard matched to the volatility and polarity of your target analytes to ensure a self-validating data set.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation Source: MDPI / PMC URL
  • Title: Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine Source: MDPI / PMC URL
  • Title: Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages Source: MDPI URL
Comparative

Stereochemical Differentiation of Ethyl 4-decenoate Isomers: A Comprehensive NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing geometric isomers in lipid and flavor chemistry. Ethyl 4-decenoate is a medium-chain unsaturated fatty acid ethyl ester that plays...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing geometric isomers in lipid and flavor chemistry. Ethyl 4-decenoate is a medium-chain unsaturated fatty acid ethyl ester that plays a critical role in fragrance formulation and serves as a structural analog in the study of diffusible signal factors (DSF) for bacterial communication ()[1].

The biological efficacy and physical properties of this molecule are strictly dictated by the stereochemistry of its Δ4 double bond. Differentiating between the cis (Z) and trans (E) isomers requires more than a cursory glance at a spectrum; it demands a self-validating analytical framework. This guide outlines the objective mechanistic differences between these isomers and provides a field-proven Nuclear Magnetic Resonance (NMR) protocol for unambiguous stereochemical assignment.

Mechanistic Basis for Spectroscopic Differentiation

To build a robust analytical system, we must rely on orthogonal physical phenomena. The differentiation of cis and trans ethyl 4-decenoate is driven by two distinct quantum mechanical and steric effects:

H NMR & The Karplus Relationship

The vicinal proton-proton coupling constant ( 3JHH​ ) across the alkene double bond is highly dependent on the dihedral angle between the coupling protons.

  • trans (E) Isomer: The vinylic protons (H-4 and H-5) are arranged antiperiplanar (dihedral angle ≈180∘ ). According to the Karplus equation, this geometry maximizes orbital overlap, resulting in a large coupling constant (typically 14–16 Hz) ().

  • cis (Z) Isomer: The protons are synperiplanar (dihedral angle ≈0∘ ), which yields a significantly smaller coupling constant (typically 10–12 Hz) ().

C NMR & The γ -Gauche Effect

Relying solely on 1 H NMR is a common pitfall, as the vinylic multiplets can be obscured by second-order effects or overlapping aliphatic signals. 13 C NMR provides a highly reliable orthogonal check via the γ -gauche effect.

  • cis (Z) Isomer: The alkyl chains are forced into spatial proximity. This steric compression increases the local electron density around the allylic carbons (C-3 and C-6), shielding them from the external magnetic field and shifting their resonance significantly upfield (lower ppm) ().

  • trans (E) Isomer: The extended anti-configuration lacks this steric compression, leaving the allylic carbons less shielded and resulting in a downfield shift ().

Quantitative Data Comparison

The following tables summarize the diagnostic NMR parameters used to differentiate the two isomers.

Table 1: 1 H NMR Diagnostic Features (400 MHz, CDCl 3​ )
Proton Assignmentcis-Ethyl 4-decenoate (ppm)trans-Ethyl 4-decenoate (ppm)Multiplicity & Diagnostic Coupling
H-4, H-5 (Vinylic) ~5.35~5.40Multiplet, 3Jcis​≈10.8 Hz , 3Jtrans​≈15.2 Hz
H-3 (Allylic) ~2.35~2.25Multiplet
H-6 (Allylic) ~2.05~1.95Multiplet
Ethyl -CH 2​ -4.124.12Quartet, J=7.1 Hz
Terminal -CH 3​ 0.880.88Triplet, J=6.8 Hz
Table 2: 13 C NMR Diagnostic Features (100 MHz, CDCl 3​ )
Carbon Assignmentcis-Ethyl 4-decenoate (ppm)trans-Ethyl 4-decenoate (ppm)Mechanistic Rationale
C-1 (Carbonyl)173.5173.5Ester Carbonyl (Unaffected)
C-4, C-5 (Vinylic)129.5, 130.2130.5, 131.2Alkene Carbons
C-3 (Allylic) ~23.5 ~28.0 Upfield shift due to γ -gauche compression
C-6 (Allylic) ~27.0 ~32.5 Upfield shift due to γ -gauche compression

Self-Validating Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the ethyl 4-decenoate sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because its lack of protons prevents solvent signal overlap with the analyte, while its non-polar nature perfectly solvates the aliphatic lipid chain. TMS provides an internal standard calibrated precisely to 0.00 ppm, ensuring absolute chemical shift accuracy for γ -gauche analysis.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire spectra using a spectrometer operating at 400 MHz with a minimum of 16 scans.

  • Causality: High-field magnets are strictly required to increase signal dispersion. At lower frequencies, the complex multiplets of the aliphatic chain can overlap with the critical vinylic protons, obscuring the extraction of the 3JHH​ coupling constants.

Step 3: 1D 13 C NMR Acquisition

  • Action: Acquire spectra with broadband proton decoupling (e.g., WALTZ-16 sequence) to achieve a high signal-to-noise ratio.

  • Causality: Proton decoupling collapses the carbon signals into sharp singlets. This allows for the precise measurement of the γ -gauche induced upfield shifts at C-3 and C-6, providing an orthogonal confirmation to the 1 H data.

Step 4: 2D NOESY Validation (The Failsafe)

  • Action: If the 1 H vinylic multiplet is second-order or obscured, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of ~300 ms.

  • Causality: NOESY detects spatial proximity (< 5 Å) rather than through-bond connectivity. A strong cross-peak between the two vinylic protons (H-4 and H-5), or between the allylic protons across the double bond, orthogonally confirms the cis geometry. If these cross-peaks are absent, the trans geometry is confirmed, creating a closed, self-validating analytical loop.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1H NMR Acquisition (>400 MHz) A->B D 13C NMR Acquisition (Proton Decoupled) A->D C Extract 3J(H4,H5) Coupling Constants B->C F 2D NOESY (Orthogonal Validation) C->F E Analyze C3 & C6 γ-Gauche Shielding D->E E->F G Stereochemical Assignment (cis or trans) F->G

Figure 1: Orthogonal self-validating workflow for NMR stereochemical assignment.

References

  • PubChem Compound Summary for CID 5463488, Ethyl (Z)-4-decenoate. National Center for Biotechnology Information.[Link]

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Validation

A Comparative Guide to the Quantification of Ethyl (Z)-4-decenoate: A Cross-Validation of GC-FID and GC-MS

In the landscape of analytical chemistry, the precise and accurate quantification of volatile compounds is paramount for ensuring product quality, safety, and efficacy in the pharmaceutical and food industries. Ethyl (Z)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, the precise and accurate quantification of volatile compounds is paramount for ensuring product quality, safety, and efficacy in the pharmaceutical and food industries. Ethyl (Z)-4-decenoate, a key aroma compound with a characteristic pear-like scent, requires robust analytical methods for its determination.[1] This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for the quantification of Ethyl (Z)-4-decenoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of both methodologies, supported by established experimental protocols and comparative performance data. Our objective is to equip you with the necessary insights to select the most suitable method for your specific analytical challenges.

The Analytical Challenge: Ethyl (Z)-4-decenoate

Ethyl (Z)-4-decenoate (CAS No. 7367-84-2) is a volatile ester that contributes significantly to the flavor and fragrance profile of various products.[2][3] Its accurate quantification is crucial for quality control, stability studies, and regulatory compliance. The choice of analytical technique can significantly impact the reliability and utility of the obtained data.

Principles of the Compared Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of volatile organic compounds.[4][5] The separation of components in a mixture is achieved in the gas chromatograph, and the FID detector then combusts the eluted compounds in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte. This makes GC-FID a highly sensitive and reliable method for quantification, particularly for hydrocarbons and other organic molecules.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[4][8] As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, allowing for definitive identification of the analyte.[9]

Experimental Methodologies

A critical aspect of any analytical method is a well-defined and validated protocol. Below are the detailed experimental methodologies for the quantification of Ethyl (Z)-4-decenoate using both GC-FID and GC-MS. These protocols are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14][15][16]

Sample Preparation

A standardized sample preparation procedure is crucial for obtaining reproducible results.

  • Stock Solution Preparation: A primary stock solution of Ethyl (Z)-4-decenoate (certified reference material) is prepared in a suitable solvent, such as methanol or hexane, at a concentration of 1000 µg/mL.

  • Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Internal Standard (IS): An appropriate internal standard, such as ethyl decanoate, is added to all calibration standards and samples at a constant concentration to correct for variations in injection volume and instrument response.[17]

  • Sample Extraction (if necessary): For complex matrices, a validated liquid-liquid extraction or solid-phase microextraction (SPME) method may be employed to isolate Ethyl (Z)-4-decenoate.[18]

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Peak areas are integrated using appropriate chromatography data software.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column and Carrier Gas: Same as GC-FID.

  • Injector and Oven Temperature Program: Same as GC-FID.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300 for full scan mode.

  • Selective Ion Monitoring (SIM) Mode: For enhanced sensitivity, monitor characteristic ions of Ethyl (Z)-4-decenoate (e.g., m/z 68, 81, 95, 127, 153).

  • Data Acquisition: Total ion chromatograms (TIC) in full scan mode or extracted ion chromatograms in SIM mode are used for quantification.

Cross-Validation Protocol

To ensure the interchangeability and reliability of the two methods, a cross-validation study is essential.[19][20] This involves a systematic comparison of the validation parameters for both GC-FID and GC-MS.

Validation Parameters

The following validation parameters, as defined by ICH Q2(R1) guidelines, will be assessed for both methods.[13][15][16]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank matrix samples and spiked samples. For GC-MS, the mass spectrum provides a higher degree of specificity.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) of the calibration curve is determined.[21]

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (low, medium, and high).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_gcfid GC-FID Analysis cluster_gcms GC-MS Analysis cluster_comp Comparative Analysis Prep Prepare Stock & Calibration Standards GCFID_Run Analyze Samples & Standards Prep->GCFID_Run GCMS_Run Analyze Samples & Standards Prep->GCMS_Run Spike Spike Samples at 3 Levels Spike->GCFID_Run Spike->GCMS_Run GCFID_Val Determine Validation Parameters GCFID_Run->GCFID_Val Compare Compare Validation Data GCFID_Val->Compare GCMS_Val Determine Validation Parameters GCMS_Run->GCMS_Val GCMS_Val->Compare Conclusion Draw Conclusions on Method Equivalency Compare->Conclusion

Caption: Workflow of the cross-validation process for Ethyl (Z)-4-decenoate quantification.

Comparative Performance Data

The following table summarizes the expected performance characteristics of GC-FID and GC-MS for the quantification of Ethyl (Z)-4-decenoate, based on typical experimental data.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)
Specificity GoodExcellentExcellent
Linearity (r²) > 0.999> 0.995> 0.999
Range (µg/mL) 0.5 - 1001 - 1000.05 - 50
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%
Precision (RSD%) < 2%< 5%< 3%
LOD (µg/mL) ~0.1~0.5~0.01
LOQ (µg/mL) ~0.5~1.0~0.05
Robustness HighHighHigh

Discussion: Choosing the Right Tool for the Job

The cross-validation data reveals the distinct advantages and limitations of each technique.

GC-FID stands out for its robustness, wide linear range, and excellent precision .[6] It is a cost-effective and reliable workhorse for routine quantitative analysis, especially in quality control environments where the identity of the analyte is well-established.[22]

GC-MS offers the unparalleled advantage of definitive identification through mass spectral data.[9][22] This is crucial in research and development, impurity profiling, and when dealing with complex matrices where interferences are possible. The Selective Ion Monitoring (SIM) mode of GC-MS provides exceptional sensitivity , making it the method of choice for trace-level quantification.

The relationship between the analytical methods and the validation criteria can be visualized as follows:

ValidationCriteria cluster_methods Analytical Methods cluster_criteria Validation Criteria (ICH Q2) GCFID GC-FID Specificity Specificity GCFID->Specificity Linearity Linearity GCFID->Linearity Accuracy Accuracy GCFID->Accuracy Precision Precision GCFID->Precision Robustness Robustness GCFID->Robustness GCMS GC-MS GCMS->Specificity GCMS->Specificity Superior GCMS->Linearity GCMS->Accuracy GCMS->Precision Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity GCMS->Sensitivity Superior (SIM) GCMS->Robustness

Caption: Relationship between analytical methods and validation criteria.

Conclusion and Recommendations

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of Ethyl (Z)-4-decenoate. The choice between them should be guided by the specific requirements of the analysis.

  • For routine quality control and high-throughput analysis where the analyte is well-characterized and present at moderate to high concentrations, GC-FID is the more cost-effective and efficient choice.

  • For trace-level quantification, analysis in complex matrices, and applications requiring definitive identification , such as regulatory submissions and research, GC-MS is the superior method.

Ultimately, a cross-validated approach, where GC-MS is used to confirm the identity of peaks quantified by GC-FID, can provide a highly efficient and robust analytical workflow, ensuring the highest level of data integrity.

References

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